4-Chloro-2-(phenylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKNMBLKUFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346820 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19218-88-3 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19218-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(phenylamino)benzoic acid
Introduction
4-Chloro-2-(phenylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] As a derivative of N-phenylanthranilic acid, its structure is central to the development of compounds with significant biological activity. The formation of the core C–N bond between the aniline and benzoic acid moieties is the critical transformation in its synthesis. This guide provides an in-depth exploration of the two predominant catalytic methods for achieving this synthesis: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying mechanisms, causality behind experimental choices, and field-proven protocols.
Part 1: The Ullmann Condensation: A Classic C–N Bond Formation
The Ullmann condensation is a long-established method for forming C–N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[2] Though it often requires harsh conditions, its reliability and cost-effectiveness have made it a staple in organic synthesis for over a century.[3]
Core Mechanism and Rationale
The precise mechanism of the Ullmann reaction has been a subject of extensive study, but it is generally accepted to involve copper(I) as the active catalytic species.[4][5] The reaction can proceed through a pathway involving oxidative addition and reductive elimination, conceptually similar to palladium-catalyzed couplings but involving copper intermediates.
The proposed mechanistic pathway involves:
-
Formation of the Active Cu(I) Species : The reaction can be initiated with a Cu(I) salt or by the in-situ formation of Cu(I) from a Cu(0) or Cu(II) source. The base in the reaction mixture facilitates the formation of a copper(I) amidate complex with the amine (aniline).
-
Oxidative Addition : The aryl halide (e.g., 2,4-dichlorobenzoic acid) undergoes oxidative addition to the copper(I) complex. This step is proposed to form a transient copper(III) intermediate, which now bears both the aryl group from the benzoic acid and the amino group from the aniline.[6]
-
Reductive Elimination : The final step is the reductive elimination from the Cu(III) center, which forms the desired C–N bond and releases the final product, this compound. This step regenerates a Cu(I) species, allowing the catalytic cycle to continue.[6]
The high temperatures often required for Ullmann reactions are necessary to overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides or bromides.[2]
Visualizing the Ullmann Condensation Mechanism
Sources
The Ullmann Condensation for the Synthesis of 2-Anilino-4-chlorobenzoic Acid: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the Ullmann condensation for the synthesis of 2-anilino-4-chlorobenzoic acid, a key intermediate in pharmaceutical development. We will delve into the mechanistic underpinnings of this classic cross-coupling reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important synthetic transformation.
Introduction: The Significance of 2-Anilino-4-chlorobenzoic Acid and the Ullmann Condensation
2-Anilino-4-chlorobenzoic acid and its derivatives are crucial building blocks in the synthesis of a variety of pharmacologically active molecules.[1] Specifically, the diphenylamine scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as niflumic acid.[2][3] The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has long been a workhorse for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a highly relevant method for the synthesis of these and other complex molecules.[4][5]
While more modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have emerged, the Ullmann condensation remains a valuable and often more cost-effective alternative, particularly for large-scale industrial applications.[6][7] Recent advancements, especially in ligand development, have significantly improved the efficiency and mildness of the Ullmann reaction, broadening its applicability.[6][8]
This guide will focus on the practical application of the Ullmann condensation for the synthesis of 2-anilino-4-chlorobenzoic acid, providing a robust framework for its successful implementation in a laboratory setting.
Mechanistic Insights: Understanding the "Why" Behind the "How"
The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives.[4] The reaction mechanism, while extensively studied, can be complex and is influenced by the specific reactants, catalysts, and conditions employed. However, a generally accepted pathway for the C-N coupling involves a copper(I) species as the active catalyst.[9][10]
The catalytic cycle is believed to proceed through the following key steps:
-
Formation of the Active Copper(I) Catalyst: The reaction can be initiated with a Cu(I) salt (e.g., CuI) or a Cu(II) salt that is reduced in situ. In some cases, metallic copper can also be used.[4][11]
-
Formation of a Copper-Amide Complex: The amine substrate reacts with the copper(I) catalyst in the presence of a base to form a copper-amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Cu(I) catalyst.[12]
The choice of each reaction component is critical and directly impacts the efficiency of this catalytic cycle.
Visualizing the Catalytic Cycle
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. byjus.com [byjus.com]
An In-depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-2-(phenylamino)benzoic Acid in Medicinal Chemistry
This compound, a halogenated derivative of N-phenylanthranilic acid, belongs to the fenamate class of compounds. This structural motif is the cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), positioning this compound as a molecule of significant interest in drug discovery and development. Its physicochemical properties and reactivity are pivotal in understanding its potential as a lead compound or a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical characteristics, a detailed protocol for its synthesis, and an analysis of its spectral data, offering a crucial resource for researchers in the pharmaceutical sciences.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, formulation, and biological activity. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-anilino-4-chlorobenzoic acid | [1] |
| CAS Number | 19218-88-3 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Melting Point | 207 °C | |
| Boiling Point (Predicted) | 402.0 ± 35.0 °C | |
| pKa (Predicted) | 3.24 ± 0.36 | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [2] |
| Appearance | Off-white to beige powder/solid. | [2] |
Synthesis of this compound via Ullmann Condensation
The synthesis of this compound is effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with an amine. For the synthesis of the title compound, 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid would be reacted with aniline in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Synthesis
This protocol is adapted from the established synthesis of N-phenylanthranilic acid and is optimized for the preparation of this compound.[3]
Materials:
-
2-Bromo-4-chlorobenzoic acid
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper bronze
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-chlorobenzoic acid (10 mmol), aniline (10 mmol), potassium carbonate (25 mmol), and copper bronze (4 mmol).
-
Add 40 mL of DMF to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
After cooling to room temperature, pour the reaction mixture over ice with stirring.
-
Filter the mixture through celite to remove the copper catalyst.
-
Acidify the filtrate by dropwise addition of concentrated hydrochloric acid until a pH of 4 is reached, as indicated by pH paper.
-
The precipitate of this compound is then collected by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a valuable compound for researchers in the field of drug development due to its structural relationship to known NSAIDs. This guide has provided a detailed overview of its key physical and chemical properties, a robust synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein serves as a comprehensive resource to facilitate further research and application of this promising molecule in medicinal chemistry.
References
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. (2022). Supplementary Information for Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2-(phenylamino)benzoic acid. [Link]
-
Stenutz, R. This compound. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
ResearchGate. (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. [Link]
-
ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-2-(phenylamino)benzoic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted N-Phenylanthranilic Acids
4-Chloro-2-(phenylamino)benzoic acid (CPAA) is a derivative of N-phenylanthranilic acid, a class of compounds commonly known as fenamic acids. This family of molecules is of significant interest to the pharmaceutical industry, forming the structural basis for a number of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The therapeutic effects of these compounds are intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their packing in the solid state. Understanding the crystal structure of fenamic acid derivatives like CPAA is therefore crucial for elucidating structure-activity relationships, controlling physicochemical properties such as solubility and bioavailability, and designing new therapeutic agents.[2]
Notably, beyond their anti-inflammatory properties, some fenamates have been investigated for their potential as anticancer agents.[3] CPAA itself has been identified as a compound of interest in this area, making a detailed analysis of its solid-state structure particularly relevant for drug development professionals.[3] This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of CPAA, with a focus on its polymorphic forms and the subtle intermolecular forces that dictate its solid-state architecture.
Synthesis and Crystallization: Accessing Polymorphic Forms
The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann condensation reaction. This classic method provides a reliable route to forming the crucial C-N bond that links the two aromatic rings.
Detailed Experimental Protocol: Synthesis of CPAA
Objective: To synthesize this compound from 2,4-dichlorobenzoic acid and aniline.
Materials:
-
2,4-Dichlorobenzoic acid
-
Aniline
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 2,4-dichlorobenzoic acid (10.0 mmol), aniline (11.0 mmol), copper powder (0.9 mmol), copper(I) oxide (0.4 mmol), and potassium carbonate (20.0 mmol).
-
Add 13 mL of 2-ethoxyethanol to the flask.
-
Place the flask under a nitrogen atmosphere to prevent oxidation.
-
Heat the mixture to reflux at 130 °C with continuous stirring.
-
Maintain the reflux for 24 hours.
-
After cooling, the resulting product can be purified and used for crystallization studies.
This protocol is based on established methods for Ullmann-type reactions, which are widely used for the synthesis of N-aryl anthranilic acids.[3][4]
Crystallization of Polymorphs
CPAA is known to exhibit polymorphism, meaning it can exist in different crystal structures.[3] The specific polymorph obtained is highly dependent on the crystallization conditions, such as the solvent and the rate of cooling or evaporation. Slow evaporation is a common and effective technique for growing high-quality single crystals suitable for X-ray diffraction.[3]
Protocol for Obtaining Polymorphs of CPAA:
-
Polymorph I: Can be obtained by slow evaporation from a solution of CPAA in acetonitrile.
-
Polymorph II: Can be crystallized by slow evaporation from a solution of CPAA in methanol.
-
Polymorph III: Can be obtained by slow evaporation from a solution of CPAA in ethanol.
The existence of multiple polymorphic forms highlights the conformational flexibility of the CPAA molecule and the delicate balance of intermolecular forces that can be influenced by the solvent environment during crystallization.[3]
Core Crystal Structure Analysis
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the unit cell, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.
The crystal structure of one of the polymorphs of CPAA has been determined to belong to the orthorhombic space group P b c a.[5]
Crystallographic Data Summary
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 9.8504 Å |
| b | 7.4915 Å |
| c | 31.4272 Å |
| α, β, γ | 90° |
| Volume | 2317.0(6) ų |
| Z | 8 |
Data obtained from the Crystallography Open Database, referencing the work of Liu et al.[5]
Molecular Geometry and Conformation
The CPAA molecule is non-planar, with the two aromatic rings twisted relative to each other. This twisted conformation is a characteristic feature of fenamic acids and arises from steric hindrance between the ortho-hydrogens on the phenyl ring and the substituents on the anthranilic acid ring. The dihedral angle between the mean planes of the two rings is a key conformational descriptor.
An important intramolecular feature is the hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen of the carboxylic acid group. This interaction contributes to the overall conformational preference of the molecule.
Caption: Workflow for Crystal Structure Determination and Analysis.
Conclusion: From Molecular Structure to Therapeutic Potential
The detailed crystal structure analysis of this compound reveals a complex interplay of intra- and intermolecular forces. The molecule's inherent conformational flexibility, combined with a network of strong O-H···O hydrogen bonds, intramolecular N-H···O interactions, and weaker but structurally significant C-H···Cl hydrogen bonds, gives rise to its observed polymorphism.
For researchers in drug development, this in-depth structural understanding is invaluable. It provides a blueprint for how modifications to the molecular structure might influence solid-state properties, which in turn affect the formulation, stability, and efficacy of a potential drug. The link between fenamic acid derivatives and both anti-inflammatory and anticancer activities underscores the importance of such fundamental crystallographic studies in the rational design of new and improved therapeutics.
References
- Joshi, S., et al. "SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES." International Journal of Drug Development & Research, vol. 3, no. 2, 2011, pp. 265-271. [Link: https://www.ijddr.
- Logvinenko, I. O., et al. "The molecular design of biologically active derivatives of N-phenylanthranilic acid." Journal of Organic and Pharmaceutical Chemistry, vol. 16, no. 1, 2018, pp. 14-19. [Link: https://ophcj.nuph.edu.ua/article/view/129181]
- Tatulian, S. A. "N-phenylanthranilic acid derivatives and uses thereof." Google Patents, WO2006094318A2, 2006. [Link: https://patents.google.
- Bala, M., Yadav, R., & Girdhar, A. "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid." Asian Journal of Chemistry, vol. 36, 2024, pp. 2269-2274. [Link: https://asianpubs.org/index.php/ajc/article/view/10609]
- Liu, M., et al. "sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid." CrystEngComm, vol. 19, 2017, pp. 4345-4353. [Link: https://doi.org/10.1039/C7CE00772H]
- Kappel, S., et al. "CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells." Frontiers in Pharmacology, vol. 15, 2024. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2024.1352317/full]
- Wang, Y., et al. "Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand." Molecules, vol. 24, no. 23, 2019, p. 4308. [Link: https://www.mdpi.com/1420-3049/24/23/4308]
- Hardy, G. J. "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review." World Journal of Pharmaceutical and Life Sciences, vol. 10, no. 8, 2024, pp. 106-114. [Link: https://wjpls.com/download/article/1722345094.pdf]
- Yin, C. M. "Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids." Globe Thesis, 2018. [Link: https://globethesis.com/v/2371330542453911]
- Goodbrand, H. B., & Hu, N.-X. "Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Solid-Phase Synthesis of Substituted Diaryl Ethers." The Journal of Organic Chemistry, vol. 64, no. 2, 1999, pp. 670-674. [Link: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]
- "this compound." PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/615334]
Sources
A Technical Guide to the Solubility of 4-Chloro-2-(phenylamino)benzoic Acid in Organic Solvents
Executive Summary
4-Chloro-2-(phenylamino)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We present a detailed, field-proven protocol for the equilibrium solubility assay, enabling researchers to generate reliable and reproducible solubility data in-house. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility of this compound.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its behavior at every stage of the drug development process.[1][2] From early-stage discovery, where solubility data informs structure-activity relationship (SAR) studies, to late-stage formulation, where it dictates the choice of delivery vehicle, a thorough understanding of an API's solubility is paramount.[1] Poor solubility can lead to a host of challenges, including low bioavailability, difficulty in formulation, and inaccurate results in in-vitro assays.
This compound, with its aromatic and ionizable functional groups, presents a unique solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in the table below, provide insights into the intermolecular forces at play between the solute and various solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 247.67 g/mol | [3] |
| CAS Number | 19218-8-3 | [2][3][4][5][6] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Predicted XLogP3 | 4.3 | [3] |
| pKa (acidic) | ~4-5 (estimated for the carboxylic acid) | Inferred from benzoic acid |
The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the carboxylic acid and the chlorine atom), along with a significant non-polar surface area, suggests that the solubility of this compound will be highly sensitive to the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.
Qualitative Solubility Profile
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Expected to be good solvents. The high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar functional groups.
-
Polar Protic Solvents (e.g., Alcohols, Water): Moderate to good solubility is anticipated in alcohols due to their ability to both donate and accept hydrogen bonds. Aqueous solubility is expected to be low and highly pH-dependent due to the carboxylic acid moiety.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the molecule.
Quantitative Determination of Solubility: The Gold Standard Protocol
Given the lack of published quantitative data, the ability to accurately determine the solubility of this compound in-house is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[7][8][9]
Rationale for the Shake-Flask Method
The shake-flask method is based on the principle of achieving a saturated solution in equilibrium with an excess of the solid compound.[1][8] This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions. The key steps involve agitating a suspension of the compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the dissolved solute.
Experimental Workflow
The following diagram illustrates the workflow for the determination of the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (ensure purity is known)
-
Anhydrous organic solvents of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure that solid material remains after equilibrium is reached. A visual excess is typically adequate.
-
Record the exact weight of the compound added.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A common timeframe is 24 to 72 hours.[10] It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[10]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be chosen for its compatibility with the solvent to avoid leaching or adsorption of the analyte.[8]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by a validated HPLC method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Safety and Handling
This compound and the organic solvents used for solubility determination require careful handling to minimize exposure and ensure laboratory safety.
-
This compound:
-
May cause skin, eye, and respiratory irritation.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
-
Organic Solvents:
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate high-quality, reliable solubility data in a variety of organic solvents. This information is indispensable for the effective utilization of this compound in research and development, enabling informed decisions in synthesis, purification, formulation, and a wide range of other applications.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). In Dissolution Technologies. Retrieved from [Link]
-
This compound. (n.d.). In PubChem. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). In SlideShare. Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). In ResearchGate. Retrieved from [Link]
-
Annex 4. (n.d.). In World Health Organization (WHO). Retrieved from [Link]
-
This compound. (n.d.). In Stenutz. Retrieved from [Link]
-
4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3. (n.d.). In Chemsrc. Retrieved from [Link]
-
SAFETY DATA SHEET. (2015). In NIST. Retrieved from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | 19218-88-3 [m.chemicalbook.com]
- 3. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. guidechem.com [guidechem.com]
- 6. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3 | Chemsrc [chemsrc.com]
- 7. scispace.com [scispace.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Data of 4-Chloro-2-(phenylamino)benzoic Acid: An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-Chloro-2-(phenylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous chemical structures, offering a robust framework for the characterization of this and similar N-phenylanthranilic acid derivatives.
Molecular Structure and Synthesis
This compound belongs to the class of N-phenylanthranilic acids, which are known for their pharmacological potential. A precise understanding of its molecular structure is paramount for elucidating its chemical behavior and biological activity.
Key Identifiers:
Caption: Molecular structure of this compound.
Rationale for Synthesis: The Ullmann Condensation
A reliable method for the synthesis of N-phenylanthranilic acid derivatives is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[2] For the synthesis of this compound, 2,4-dichlorobenzoic acid would be reacted with aniline in the presence of a copper catalyst and a base. The chloro group at the 2-position is more susceptible to nucleophilic substitution due to the activating effect of the adjacent carboxylic acid group.
Caption: Ullmann condensation for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the N-H proton, and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~9.5 | Singlet | 1H | -NH- |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.4 | Triplet | 2H | Ar-H |
| ~7.2 | Triplet | 1H | Ar-H |
| ~7.1 | Doublet of doublets | 1H | Ar-H |
| ~6.9 | Doublet | 2H | Ar-H |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding.
-
Amine Proton (-NH-): The N-H proton is also expected to be downfield (~9.5 ppm) and will likely appear as a singlet.
-
Aromatic Protons (Ar-H): The eight aromatic protons will appear in the range of 6.9-7.8 ppm. The protons on the phenylamino ring are expected to be more upfield compared to those on the chlorobenzoic acid ring due to the electron-donating effect of the amino group. The protons on the chlorobenzoic acid ring will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, shifting them downfield. The splitting patterns (doublets, triplets, doublet of doublets) will arise from coupling with adjacent protons.
Caption: Predicted ¹H NMR splitting patterns for the aromatic region.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~145 | Ar-C (C-N on benzoic acid) |
| ~140 | Ar-C (C-N on aniline) |
| ~135 | Ar-C (C-Cl) |
| ~132 | Ar-CH |
| ~129 | Ar-CH |
| ~124 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-C (C-COOH) |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
Interpretation of the ¹³C NMR Spectrum
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing around 168 ppm.
-
Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the 116-145 ppm region. The carbons attached to electronegative atoms (N, Cl) will be shifted further downfield. The carbon bearing the carboxylic acid group will also be downfield. The signals for the protonated aromatic carbons will appear in the more upfield region of the aromatic window.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~1250 | Medium | C-N Stretch | Aromatic Amine |
| ~800 | Strong | C-Cl Stretch | Aryl Halide |
Interpretation of the IR Spectrum
-
O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A sharp, medium-intensity peak around 3350 cm⁻¹ is characteristic of the N-H stretch of the secondary amine.
-
C=O Stretch: A strong, sharp absorption at approximately 1680 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
Aromatic C=C Stretches: Multiple bands of medium to strong intensity between 1600 and 1450 cm⁻¹ confirm the presence of the aromatic rings.
-
C-Cl Stretch: A strong band around 800 cm⁻¹ is indicative of the C-Cl bond.
Experimental Protocol for FT-IR Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Mass Spectrometry Fragmentation Data
The following fragment ions have been reported for this compound[1]:
| m/z | Proposed Fragment |
| 247/249 | [M]⁺ (Molecular Ion) |
| 229/231 | [M - H₂O]⁺ |
| 202/204 | [M - COOH]⁺ |
| 166 | [M - COOH - Cl]⁺ |
Interpretation of the Mass Spectrum and Proposed Fragmentation
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 247, with an M+2 peak at m/z 249 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
-
Loss of Water: A peak at m/z 229/231 could arise from the loss of a water molecule from the molecular ion.
-
Loss of Carboxyl Group: The loss of the carboxylic acid group (45 Da) would result in a fragment at m/z 202/204.
-
Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 202/204 fragment would lead to the ion at m/z 166.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample in the ion source and bombard it with a beam of electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. The predicted data and interpretations provided in this guide, based on established chemical principles and data from analogous compounds, offer a comprehensive framework for the structural elucidation of this molecule. Experimental verification of these predictions will provide definitive confirmation of its structure and a deeper understanding of its chemical properties.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid (CAS: 19218-88-3): Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-2-(phenylamino)benzoic acid (CAS No. 19218-88-3), a halogenated derivative of N-phenylanthranilic acid. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, and burgeoning potential as a therapeutic agent. Particular focus is placed on its classification within the fenamate class of compounds, its synthesis via the Ullmann condensation, its notable polymorphic behavior, and its promising, yet nascent, role as a potential anticancer agent. The proposed dual-action mechanism, involving the induction of mitochondrial permeability transition and inhibition of aldo-keto reductase 1C enzymes, is discussed as a promising avenue for future therapeutic development.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 2-anilino-4-chlorobenzoic acid, is an organic compound belonging to the N-aryl anthranilic acids, a class more broadly known as fenamates.[1] Its structure features a benzoic acid core substituted with a chlorine atom at the 4-position and a phenylamino (anilino) group at the 2-position. This substitution pattern is crucial to its chemical properties and biological activities.
The fundamental identifiers and physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 19218-88-3 | [2] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [2] |
| Molecular Weight | 247.68 g/mol | [2] |
| IUPAC Name | 2-anilino-4-chlorobenzoic acid | [2] |
| Synonyms | 4-Chloro-2-phenylaminobenzoic acid, N-phenyl-4-chloroanthranilic acid | [2] |
| Appearance | Solid (Polymorphic, see Section 4) | [3][4] |
| Melting Point | 207 °C | |
| SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | [5] |
| InChIKey | MTIKNMBLKUFLKL-UHFFFAOYSA-N | [2] |
Synthesis via Ullmann Condensation: A Mechanistic Approach
The primary and most established method for synthesizing this compound is the Ullmann condensation (often referred to as an Ullmann-type or Goldberg reaction), a copper-catalyzed nucleophilic aromatic substitution.[4][6] This reaction facilitates the formation of a C-N bond between an aryl halide and an amine.
The general reaction involves the coupling of a 2-halobenzoic acid with an aniline derivative. For the specific synthesis of our target compound, 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid serves as the aryl halide, and aniline acts as the nucleophile. The causality behind this choice is the reactivity of the halogen at the 2-position, which is activated towards nucleophilic substitution by the adjacent carboxylic acid group. A copper catalyst, typically copper(I) iodide (CuI) or finely divided copper powder, is essential for the reaction to proceed.[6] A base, commonly anhydrous potassium carbonate (K₂CO₃), is required to deprotonate the aniline and the carboxylic acid, facilitating the reaction.
Sources
- 1. sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. globethesis.com [globethesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of 2-Anilino-4-chlorobenzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
2-Anilino-4-chlorobenzoic acid, a member of the N-phenylanthranilic acid class of compounds, represents a compelling scaffold for the development of novel therapeutics. While direct and extensive research on this specific molecule is emerging, its structural analogues have demonstrated significant potential as modulators of ion channels, particularly chloride channels. This technical guide provides a comprehensive overview of the synthesis, presumed mechanism of action, and potential therapeutic applications of 2-anilino-4-chlorobenzoic acid. We will delve into the scientific rationale behind its potential use in oncology, inflammatory disorders, and neurological conditions, drawing insights from closely related compounds. Furthermore, this guide furnishes detailed experimental protocols for evaluating its biological activity and discusses the structure-activity relationships that govern the therapeutic promise of this chemical class.
Introduction: The N-Phenylanthranilic Acid Scaffold
N-phenylanthranilic acid, also known as fenamic acid, serves as the parent structure for a range of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, consisting of an aniline moiety fused to a benzoic acid, provides a versatile template for chemical modifications that can fine-tune its pharmacological properties. The introduction of a chlorine atom at the 4-position of the benzoic acid ring and the anilino group at the 2-position, yielding 2-anilino-4-chlorobenzoic acid, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.
The primary mechanism of action for many N-phenylanthranilic acid derivatives involves the modulation of ion channels, which are critical for a myriad of physiological processes.[1][2] Dysfunction of these channels is implicated in a wide array of pathologies, including epilepsy, cystic fibrosis, cardiovascular diseases, and cancer.[1][3] Consequently, compounds that can selectively target and modulate the activity of specific ion channels hold immense therapeutic promise.
Synthesis of 2-Anilino-4-chlorobenzoic Acid
The synthesis of 2-anilino-4-chlorobenzoic acid and its derivatives can be achieved through several established synthetic routes. A common and effective method is the copper-catalyzed Ullmann condensation reaction. This reaction involves the cross-coupling of an aniline derivative with a chlorobenzoic acid.
General Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol describes a general method for the synthesis of N-aryl anthranilic acid derivatives, which can be adapted for the synthesis of 2-anilino-4-chlorobenzoic acid.
Materials:
-
2,4-dichlorobenzoic acid
-
Aniline
-
Copper(I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2,4-dichlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), copper catalyst (e.g., 5-10 mol%), and a base (e.g., 2 equivalents of K₂CO₃).
-
Add a suitable solvent to the mixture.
-
Purge the reaction vessel with an inert gas.
-
Heat the reaction mixture to a temperature between 100-150°C and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Proposed signaling pathway for 2-anilino-4-chlorobenzoic acid.
Potential Therapeutic Applications
The ability of 2-anilino-4-chlorobenzoic acid to modulate chloride channel activity suggests its potential utility in a range of therapeutic areas.
Oncology
Chloride channels are increasingly recognized as key players in cancer progression. They are involved in processes such as cell proliferation, migration, and apoptosis. [3]Derivatives of structurally similar aminobenzoic acids have demonstrated promising anticancer activity. For instance, certain 4-amino-2-chlorobenzoic acid derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. [4][5] Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) of a Related Aminobenzoic Acid Derivative (N5a) and Erlotinib [4]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
|---|---|---|---|
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
The lower IC₅₀ values for the derivative N5a compared to the established drug Erlotinib highlight the potential of this chemical class in oncology. [4]Further investigation into the specific effects of 2-anilino-4-chlorobenzoic acid on various cancer cell lines is warranted.
Inflammatory Disorders
The parent compound, N-phenylanthranilic acid, is the cornerstone of several NSAIDs. This suggests that 2-anilino-4-chlorobenzoic acid may also possess anti-inflammatory properties. The mechanism is likely linked to the modulation of ion channels in immune cells, which can affect inflammatory signaling pathways. Preliminary studies on related benzoic acid derivatives have shown their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key in vitro model for inflammation. [4]
Neurological Disorders
Chloride channels are fundamental to neuronal function, and their dysregulation is implicated in conditions like epilepsy. [1]By blocking chloride channels, 2-anilino-4-chlorobenzoic acid could potentially modulate neuronal excitability and reduce seizure activity. The development of novel anticonvulsant agents is an area of significant unmet medical need, and this compound represents a potential lead for further investigation.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of 2-anilino-4-chlorobenzoic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Chloride Channel Assays
Objective: To determine the inhibitory activity of 2-anilino-4-chlorobenzoic acid on chloride channel function.
-
Fluorescence-Based High-Throughput Screening (HTS): This method utilizes a halide-sensitive yellow fluorescent protein (YFP) expressed in a stable cell line. [1][6]The influx of iodide through chloride channels quenches the YFP fluorescence. A chloride channel blocker would prevent this quenching. This assay is suitable for primary screening of a large number of compounds.
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function. [1]It allows for the direct measurement of ion currents across the cell membrane in response to the compound. This technique can provide detailed information about the mechanism of channel blockade, including potency (IC₅₀) and kinetics.
In Vitro Cancer Cell-Based Assays
Objective: To evaluate the anticancer activity of 2-anilino-4-chlorobenzoic acid.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Proliferation Assay (e.g., BrdU incorporation): This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays determine if the compound induces programmed cell death.
-
Kinase Inhibition Assays (e.g., EGFR Kinase Assay): If a specific kinase target is hypothesized, in vitro kinase assays can be performed to measure the direct inhibitory effect of the compound on the enzyme's activity. [4]
In Vitro Anti-Inflammatory Assays
Objective: To assess the anti-inflammatory potential of 2-anilino-4-chlorobenzoic acid.
-
Nitric Oxide (NO) Production Assay: This assay measures the production of NO in LPS-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in NO levels indicates anti-inflammatory activity.
-
Cytokine Release Assays (e.g., ELISA): These assays quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from immune cells in response to an inflammatory stimulus.
Conclusion and Future Directions
2-Anilino-4-chlorobenzoic acid presents a promising chemical scaffold with the potential for development into novel therapeutic agents. Its presumed mechanism as a chloride channel blocker opens up avenues for its application in oncology, inflammatory diseases, and neurological disorders. While direct biological data for this specific molecule is currently limited, the compelling activities of its structural analogues provide a strong rationale for further investigation.
Future research should focus on the comprehensive biological characterization of 2-anilino-4-chlorobenzoic acid. This includes detailed electrophysiological studies to confirm its activity on various chloride channel subtypes, extensive in vitro screening against a panel of cancer cell lines, and in-depth investigation of its anti-inflammatory and anticonvulsant properties. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
- Vertex AI Search. (2024). What are chloride channel blockers and how do they work?
- Wikipedia. (n.d.). Chloride channel blocker.
- Verkman, A. S., & Galietta, L. J. V. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153-171.
- BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.
- Verkman, A. S., & Galietta, L. J. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153–171.
- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 71(1), 142–149.
- PubChem. (n.d.). N-Phenylanthranilic Acid.
- Chem-Impex. (n.d.). 2-Amino-4-chlorobenzoic acid.
- BenchChem. (2025). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
- PubChem. (n.d.). Fenamic acid.
Sources
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sketchviz.com [sketchviz.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
4-Chloro-2-(phenylamino)benzoic acid derivatives and analogs
An In-Depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Derivatives of this compound represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this class of compounds, intended for researchers, scientists, and professionals in drug development. The guide delves into the synthetic methodologies, diverse mechanisms of action, and critical structure-activity relationships that govern the therapeutic potential of these molecules. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of the concepts discussed. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for future research and development endeavors.
Introduction: The Versatile Scaffold of this compound
The core structure of this compound, also known as 2-anilino-4-chlorobenzoic acid, is a key pharmacophore found in a variety of biologically active compounds.[1] Its chemical formula is C₁₃H₁₀ClNO₂, and its molecular weight is approximately 247.67 g/mol .[1] This scaffold belongs to the fenamic acid class of compounds, which are derivatives of N-phenylanthranilic acid and are known for their anti-inflammatory properties.[2] The strategic placement of a chloro group at the 4-position and a phenylamino group at the 2-position of the benzoic acid core imparts specific physicochemical properties that influence its biological interactions.
The versatility of this scaffold lies in its amenability to chemical modification at several positions, including the carboxylic acid group, the phenylamino ring, and the chlorinated benzoic acid ring. These modifications have led to the development of a vast library of derivatives and analogs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and local anesthetic activities.[3][4][5][6] This guide will explore the chemical synthesis, biological activities, and structure-activity relationships of these compounds, providing a robust resource for researchers in the field.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives is most commonly achieved through the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.
General Synthetic Pathway: The Ullmann Condensation
The Ullmann reaction provides a reliable method for the formation of the diarylamine linkage, which is central to the structure of these compounds.[2][7] The general scheme involves the reaction of 2-bromo-4-chlorobenzoic acid or a related halogenated benzoic acid with an appropriate aniline in the presence of a copper catalyst and a base at elevated temperatures.[7]
Diagram 1: General Synthetic Scheme for this compound Derivatives via Ullmann Condensation.
Caption: A generalized workflow for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid
This protocol is adapted from a reported synthesis of a closely related analog and illustrates the practical application of the Ullmann condensation.[7]
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Aniline
-
Copper catalyst (e.g., copper(I) iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a reaction vessel, add 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), copper catalyst (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF as the solvent and heat the reaction mixture to the specified temperature (e.g., 120-140 °C).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-fluoro-2-(phenylamino)benzoic acid.[7]
Mechanisms of Action and Therapeutic Targets
Derivatives of this compound exert their biological effects by interacting with a variety of molecular targets. This section explores the key mechanisms of action and the therapeutic areas where these compounds have shown promise.
Anti-inflammatory Activity
As members of the fenamate family, these compounds are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]
Mechanism:
-
COX Inhibition: These derivatives can act as dual inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]
-
NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the activation of the NF-κB pathway, a critical signaling pathway involved in the inflammatory response.[8] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and nitric oxide (NO).[8]
Diagram 2: Anti-inflammatory Mechanism of Action.
Caption: Inhibition of key inflammatory pathways by the derivatives.
Anticancer Activity
A growing body of evidence suggests that these compounds possess significant anticancer potential through various mechanisms.
Key Targets and Mechanisms:
-
VEGFR-2 Inhibition: Certain quinoxaline-2(1H)-one derivatives of 4-(2-chloroacetamido)benzoic acid have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[4]
-
HDAC Inhibition: Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]
-
Topoisomerase Inhibition: N-2-(Phenylamino) benzamide derivatives have demonstrated dual inhibitory activity against COX-2 and Topoisomerase I, providing a synergistic approach to cancer therapy by targeting both inflammation and tumor progression.[8]
-
Mitochondrial Permeability Transition (MPT): Fenamates can induce MPT and inhibit aldo-keto reductase 1C (AKR1C) enzymes, which are implicated in several cancers.[2]
Antimicrobial Activity
Several derivatives of this compound and related structures have exhibited promising antimicrobial activity against a range of pathogens.
-
Antibacterial Activity: Thienopyrimidinylamino-N-phenylbenzamide and its N-(4-chlorophenyl)-substituted analogs have shown significant inhibitory potencies against P. aeruginosa, S. aureus, B. subtilis, and E. coli.[3]
-
Antifungal Activity: Benzothiazole-triazolethiol derivatives have demonstrated significant antifungal potential compared to standard drugs like Ketoconazole.[3]
-
Enzyme Inhibition: Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][10]
Other Biological Activities
-
Local Anesthetic Activity: 4-(2-Chloroacetamido) benzoic acid derivatives have been investigated as local anesthetic agents, with some compounds showing promising activity comparable to lignocaine.[6][11]
-
Ion Channel Modulation: A derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of TMEM206, a chloride ion channel activated by low pH.[12]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Key Structural Modifications and Their Impact
-
Substituents on the Phenylamino Ring: The presence of electron-withdrawing groups, such as a chloro or methoxy group, at the para position of the phenylamino ring has been shown to enhance antibacterial activity.[13]
-
Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can significantly alter the biological activity and pharmacokinetic properties of the molecule. For instance, certain amide derivatives of 4-(2-chloroacetamido)benzoic acid exhibit local anesthetic properties.[6]
-
Bioisosteric Replacements: The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physicochemical or topological properties, is a powerful tool in optimizing these derivatives.[14][15] For example, replacing a phenyl group with a pyridyl or thiophene group can modulate activity and selectivity.[14] Similarly, the carboxylic acid group can be replaced with bioisosteres like tetrazole or phosphonic acid to alter pKa and cell permeability.[16]
Quantitative SAR Data
The following table summarizes the anticancer activity of some 4-(2-chloroacetamido) benzoic acid derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 15 | HepG-2 | 5.30 | [4] |
| MCF-7 | 2.20 | [4] | |
| HCT-116 | 5.50 | [4] | |
| 17b | HepG-2 | - | [4] |
| MCF-7 | - | [4] | |
| HCT-116 | - | [4] | |
| 16e | HepG-2 | - | [4] |
| MCF-7 | - | [4] | |
| HCT-116 | - | [4] | |
| 8f | HepG-2 | 11.19 | [4] |
| HCT-116 | 8.99 | [4] | |
| MCF-7 | 7.10 | [4] |
Note: Specific IC₅₀ values for compounds 17b and 16e were not provided in the source but were stated to be better than doxorubicin and sorafenib against certain cell lines.[4]
Advanced Experimental Protocols
To facilitate further research, this section provides detailed protocols for advanced biological assays relevant to the study of these compounds.
Protocol: CRISPR/Cas9-Mediated Knockout of a Target Gene (e.g., TMEM206)
This protocol is a generalized procedure based on the methodology used for knocking out the TMEM206 gene.[12]
Objective: To generate a cell line with a specific gene knocked out to study the mechanism of action of a compound.
Materials:
-
Target cell line (e.g., HCT116)
-
pSpCas9(BB)-2A-GFP (PX458) vector (Addgene #48138)
-
Guide RNA (gRNA) oligonucleotides designed to target the gene of interest
-
Lipofectamine or other transfection reagent
-
Fluorescence-activated cell sorting (FACS) instrument
Step-by-Step Procedure:
-
gRNA Design: Design two gRNAs targeting an early exon of the target gene using a web tool like CRISPOR.[12]
-
Cloning: Clone the gRNA oligonucleotides into the pSpCas9(BB)-2A-GFP vector according to the supplier's protocol.[12]
-
Transfection: Transfect the target cell line with the gRNA-containing plasmids using a suitable transfection method (e.g., nucleofection).[12]
-
Cell Sorting: 48 hours post-transfection, use FACS to sort GFP-positive cells, which indicates successful transfection.
-
Single-Cell Cloning: Plate the sorted cells at a low density to allow for the growth of single-cell colonies.
-
Screening and Validation: Expand the single-cell clones and screen for the desired gene knockout using PCR and Sanger sequencing to confirm the deletion.
-
Functional Validation: Perform functional assays (e.g., patch-clamp for an ion channel) to confirm the loss of protein function.
Future Directions and Perspectives
The diverse biological activities of this compound derivatives and analogs make them a highly attractive scaffold for future drug discovery efforts. Key areas for future research include:
-
Optimization of Selectivity: Further SAR studies are needed to design derivatives with improved selectivity for specific targets, thereby reducing off-target effects and toxicity.
-
Exploration of Novel Therapeutic Areas: The wide range of biological activities suggests that these compounds may have potential in other therapeutic areas not yet fully explored.
-
Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.
-
Combination Therapies: Investigating the synergistic effects of these derivatives in combination with existing drugs could lead to more effective treatment regimens, particularly in cancer and infectious diseases.
By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (2024-03-07). (URL: )
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (URL: [Link])
-
Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])
-
This compound - Stenutz. (URL: [Link])
-
This compound | C13H10ClNO2 | CID 615334 - PubChem. (URL: [Link])
-
Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids - Globe Thesis. (2018-04-13). (URL: [Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021-01-30). (URL: [Link])
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed. (2017-07-03). (URL: [Link])
-
4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH. (URL: [Link])
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - MDPI. (URL: [Link])
-
Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed. (2021-03-15). (URL: [Link])
-
Bioisosterism - Drug Design Org. (URL: [Link])
- NZ501277A - -2(4-bromo or 4-iodo phenylamino)
-
(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (2025-08-06). (URL: [Link])
-
4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar. (2016-12-01). (URL: [Link])
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed. (2022-07-22). (URL: [Link])
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. (URL: [Link])
-
Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC - PubMed Central. (URL: [Link])
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. (URL: [Link])
- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google P
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. (URL: [Link])
-
Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed. (URL: [Link])
Sources
- 1. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]
- 12. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Bioisosterism - Drug Design Org [drugdesign.org]
- 16. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Methodological & Application
Synthesis of 4-Chloro-2-(phenylamino)benzoic Acid Derivatives: A Senior Application Scientist's Guide
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the synthesis of 4-Chloro-2-(phenylamino)benzoic acid and its derivatives. This class of molecules, belonging to the broader family of fenamic acids, is of significant interest in medicinal chemistry, primarily due to their well-established anti-inflammatory properties and emerging potential as anticancer agents. This document provides a detailed examination of the two primary synthetic routes: the classic Ullmann condensation and the modern Buchwald-Hartwig amination. The guide will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy.
Introduction: The Significance of the N-Phenylanthranilic Acid Scaffold
N-phenylanthranilic acid and its derivatives are the core structures of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and diclofenac.[1][2] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The 4-chloro-substituted analogue, this compound, is a valuable intermediate in the synthesis of novel therapeutic agents. The chloro-substituent can modulate the compound's physicochemical properties and biological activity. Beyond their anti-inflammatory applications, recent research has highlighted the potential of fenamate derivatives as anticancer agents, with some studies indicating they may induce mitochondrial permeability transition and inhibit enzymes relevant to cancer progression.[3] The synthesis of these compounds is, therefore, a critical aspect of drug discovery and development in these therapeutic areas.
Synthetic Methodologies: A Comparative Overview
The creation of the central C-N bond in this compound is the key synthetic challenge. Historically, the Ullmann condensation has been the go-to method. However, the advent of palladium-catalyzed cross-coupling reactions has provided a powerful and often milder alternative in the form of the Buchwald-Hartwig amination.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often simple, inexpensive (e.g., L-proline, phenanthroline) or ligand-free | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) |
| Reaction Temperature | Typically high (100-200 °C) | Generally milder (Room temperature to 110 °C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, KOH) | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) |
| Substrate Scope | Can be limited, often requires activated aryl halides | Broad, high functional group tolerance |
| Yields | Variable, can be moderate to high | Generally high to excellent |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
Table 1. High-level comparison of the Ullmann condensation and Buchwald-Hartwig amination for the synthesis of N-aryl anthranilic acids.
The Classical Approach: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that has been a mainstay for the formation of C-N bonds for over a century.[3] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.
Mechanistic Insights
The precise mechanism of the Ullmann condensation can vary depending on the specific reactants and conditions. However, a generally accepted pathway for the N-arylation of an aminobenzoic acid involves the following key steps:
Figure 1. Proposed catalytic cycle for the Ullmann Condensation.
-
Formation of a Copper(I)-Amine Complex: The reaction is initiated by the coordination of the amine (aniline) to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (a derivative of 2-chlorobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated product and regenerating the Cu(I) catalyst.
Detailed Experimental Protocol: Ullmann Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of chloro-phenylanthranilic acids.[3]
Materials:
-
2,4-Dichlorobenzoic acid
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMSO, followed by aniline (1.2 eq).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
The Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[4] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle:
Figure 2. Catalytic cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine coordinates to the palladium center, displacing the halide or a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the desired N-aryl amine product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This is a representative protocol based on established methods for the N-arylation of anthranilic acids.
Materials:
-
2,4-Dichlorobenzoic acid
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (2.0 eq), 2,4-dichlorobenzoic acid (1.0 eq), and aniline (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow Visualization
Figure 3. Comparative experimental workflow.
Applications in Drug Development
Derivatives of this compound are actively being investigated for their therapeutic potential.
-
Anti-inflammatory Agents: As analogues of fenamic acids, these compounds are potent inhibitors of COX enzymes and are being explored for the treatment of various inflammatory conditions.[1][2]
-
Anticancer Agents: Several studies have demonstrated the anticancer activity of N-phenylanthranilic acid derivatives. For instance, some compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis.[5][6] The presence of the chloro and phenylamino groups can be systematically modified to optimize anticancer efficacy and selectivity.
Conclusion and Future Perspectives
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound and its derivatives. The choice of method will often depend on the specific requirements of the synthesis, including scale, cost considerations, and the need for mild reaction conditions and broad functional group tolerance. For large-scale industrial production, the cost-effectiveness of the Ullmann condensation may be advantageous. In a research and development setting, where versatility and milder conditions are often paramount, the Buchwald-Hartwig amination is frequently the preferred method. The continued development of more active and stable catalysts for both reactions will undoubtedly further enhance their utility in the synthesis of this important class of pharmacologically active molecules.
References
-
J-Stage. (n.d.). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Retrieved from [Link]
-
PubMed. (n.d.). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of N-phenylanthranilic acid drugs containing the diphenylamine moiety like mefenamate, tolfenamate and flufenamate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
-
Globe Thesis. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed Central. (n.d.). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituted N-phenylanthranilic acid hydrazides as potential antimalarial and antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Retrieved from [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-2-(phenylamino)benzoic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
4-Chloro-2-(phenylamino)benzoic acid, also known as 2-anilino-4-chlorobenzoic acid, is a synthetic aromatic compound characterized by a benzoic acid core with both a chloro and a phenylamino substituent[1]. While not extensively documented as a standalone therapeutic agent, its structure represents a compelling starting point for drug discovery campaigns. The molecule belongs to the broader class of aminobenzoic acids, which are recognized as valuable "building blocks" in pharmaceutical research due to their structural versatility and amenability to chemical modification at both the amino and carboxyl groups[2]. This guide provides a conceptual framework and practical considerations for researchers and drug development professionals on how to leverage this compound as a scaffold in medicinal chemistry and early-stage drug discovery.
The strategic value of this compound lies in its potential for derivatization to explore a wide range of chemical space and biological targets. Its structural motifs are reminiscent of scaffolds found in molecules with established pharmacological activity, suggesting that it can serve as a foundational element for developing novel chemical entities with therapeutic potential.
Part 1: Strategic Considerations in Utilizing this compound
A Scaffold for Bioisosteric Modification and Analogue Development
The concept of bioisosterism, the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties to elicit a similar biological response, is a cornerstone of modern drug design[3][4][5]. This compound is an excellent candidate for such a strategy. Researchers can systematically modify its key functional groups—the carboxylic acid, the phenylamino moiety, and the chloro substituent—to fine-tune its physicochemical properties and biological activity. For instance, the carboxylic acid group can be replaced with known bioisosteres like tetrazoles or sulfonamides to enhance metabolic stability or alter receptor binding interactions[4][6].
Structural Homology to Known Ion Channel Modulators
A key rationale for exploring this scaffold comes from its structural similarity to known ion channel inhibitors. For example, the compound 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been identified as an inhibitor of the TMEM206 ion channel, which is implicated in acid-induced cell death[7][8]. The shared chlorobenzoic acid core suggests that derivatives of this compound could be synthesized and screened for activity against TMEM206 or other ion channels. This provides a clear, hypothesis-driven starting point for a drug discovery program.
Part 2: A Hypothetical Drug Discovery Workflow
The following workflow outlines a conceptual path from the starting scaffold to the identification of potential lead compounds.
Caption: A conceptual workflow for a drug discovery program starting with this compound.
Part 3: Protocols for Synthesis and Screening
Protocol for the Synthesis of a Hypothetical Amide Library
This protocol describes a general method for synthesizing a library of amide derivatives from this compound. The goal is to create a set of diverse analogues for initial biological screening. This method is adapted from established procedures for the synthesis of related benzoic acid derivatives[9][10].
Objective: To generate a library of N-substituted amides of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add 1.2 equivalents of thionyl chloride dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Summary Table for a Hypothetical Library:
| Compound ID | Amine Used | Molecular Formula | Calculated MW |
| SCA-001 | Benzylamine | C₂₀H₁₇ClN₂O | 348.82 |
| SCA-002 | Morpholine | C₁₇H₁₇ClN₂O₂ | 332.78 |
| SCA-003 | Aniline | C₁₉H₁₅ClN₂O | 334.79 |
A Proposed Screening Cascade
Once a library of analogues is synthesized, a screening cascade can be implemented to identify compounds with desired biological activity.
Caption: A tiered screening cascade to identify and validate hits from the synthesized library.
Conclusion
This compound represents a promising, yet underexplored, starting point for drug discovery. Its structural features suggest potential for development into modulators of various biological targets, particularly ion channels. By employing systematic analog synthesis, guided by the principles of bioisosterism and structure-activity relationships, researchers can unlock the therapeutic potential of this versatile scaffold. The workflows and protocols outlined in this guide provide a strategic framework for initiating such a drug discovery program, transforming a simple chemical entity into a source of novel lead compounds.
References
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (URL: )
-
This compound | C13H10ClNO2 | CID 615334 - PubChem. (URL: [Link])
- Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e - Echemi. (URL: )
- Application of Bioisosteres in Drug Design. (URL: )
-
compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067 - PubChem. (URL: [Link])
-
Applications of bioisosteres in the design of biologically active compounds. (URL: [Link])
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])
- The role of bioisosterism in modern drug design: Current applic
-
Bioisosterism: A Rational Approach in Drug Design. - Semantic Scholar. (URL: [Link])
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed. (URL: [Link])
- The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. (URL: )
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (URL: [Link])
-
4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3 | Chemsrc. (URL: [Link])
-
(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (URL: [Link])
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - MDPI. (URL: [Link])
Sources
- 1. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctppc.org [ctppc.org]
- 5. [PDF] Bioisosterism: A Rational Approach in Drug Design. | Semantic Scholar [semanticscholar.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Chloro-2-(phenylamino)benzoic acid as a Potent Anti-inflammatory Agent
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 4-Chloro-2-(phenylamino)benzoic acid as an anti-inflammatory agent. It details the compound's mechanism of action, supported by established signaling pathways, and offers detailed, field-proven protocols for its characterization using both in vitro and in vivo models. The methodologies are designed to be self-validating, ensuring robust and reproducible results for preclinical drug discovery and development.
Introduction and Scientific Background
This compound is a derivative of N-phenylanthranilic acid, belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its chemical structure, characterized by a diphenylamine core with a carboxylic acid and a chlorine substituent, is fundamental to its biological activity.[3][4] The primary mechanism of action for many NSAIDs, including fenamates, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1][5] This guide will explore the anti-inflammatory properties of this compound, with a focus on its inhibitory effects on key inflammatory pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem[3] |
| Molecular Weight | 247.67 g/mol | PubChem[3] |
| CAS Number | 19218-88-3 | ChemicalBook, Guidechem[6][7] |
| Appearance | Solid (crystalline) | N/A |
| IUPAC Name | 2-anilino-4-chlorobenzoic acid | PubChem[3] |
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][8] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1] By blocking the active site of COX-2, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response.
Furthermore, many anti-inflammatory agents can modulate other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8][9] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6.[9] Inhibition of the NF-κB pathway can lead to a broad-spectrum anti-inflammatory effect.
Signaling Pathway of Inflammation and NSAID Intervention
Caption: Inflammatory signaling and points of inhibition by this compound.
In Vitro Evaluation Protocols
In vitro assays are essential for the initial screening and characterization of anti-inflammatory compounds.[10][11] They provide a controlled environment to assess specific mechanisms of action.
Protocol: COX-2 Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. Inhibition of COX-2 activity results in a reduced colorimetric signal.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
This compound
-
Celecoxib (positive control)[12]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
To each well of a 96-well plate, add the diluted compound or control. Include wells for vehicle control (solvent only).
-
Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound and control.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Table 2: Example Data for COX-2 Inhibition
| Compound | IC₅₀ (µM) |
| This compound | Hypothetical Value |
| Celecoxib (Control) | Literature Value[13] |
Protocol: LPS-Induced Cytokine Release in Human PBMCs
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[14][15]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells, leading to the release of pro-inflammatory cytokines.[16] The concentration of these cytokines in the cell culture supernatant can be quantified using ELISA.
Materials:
-
Human PBMCs, freshly isolated[17]
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics[16]
-
Lipopolysaccharide (LPS) from E. coli[18]
-
This compound
-
Dexamethasone (positive control)[18]
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.[17]
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.[17]
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).[15][19]
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
In Vivo Evaluation Protocol
In vivo models are crucial for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context.[20] The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[21][22]
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[21][23] The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Experimental Workflow
Sources
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | 19218-88-3 [m.chemicalbook.com]
- 8. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 19. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. ijpras.com [ijpras.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 4-Chloro-2-(phenylamino)benzoic acid
Introduction
4-Chloro-2-(phenylamino)benzoic acid is a synthetic organic compound belonging to the class of N-phenylanthranilic acids. While comprehensive studies on the specific antimicrobial properties of this molecule are not extensively documented in publicly available literature, its structural motifs—a halogenated benzoic acid and a phenylamine moiety—are present in various compounds known to exhibit biological activity. This guide provides a framework for researchers to systematically investigate the potential antimicrobial efficacy of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the generation of reliable data for the assessment of its antimicrobial spectrum and potential mechanisms of action.
Hypothesized Mechanism of Action
The precise mechanism by which this compound may exert antimicrobial effects is yet to be elucidated. However, based on the known activities of structurally related compounds, several potential pathways can be hypothesized. Benzoic acid derivatives are known to disrupt cell membrane integrity and inhibit cellular energy production in microorganisms. The presence of a chlorine atom can enhance lipophilicity, potentially facilitating the compound's passage through microbial cell membranes. The phenylamine group may also contribute to interactions with microbial enzymes or DNA.
A plausible, yet unverified, hypothesis is that this compound may act as a membrane-disrupting agent. This could involve the intercalation of the molecule into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Hypothesized mechanism of membrane disruption by this compound.
Experimental Protocols
The following protocols provide a comprehensive approach to evaluating the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well showing no growth onto an appropriate agar plate. Incubate the plates overnight. The MBC is the lowest concentration that shows no colony formation.
Caption: Workflow for MIC and MBC determination.
Protocol 2: Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of the compound over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth (e.g., MHB)
-
Sterile test tubes
-
Incubator with shaking capabilities
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth.
-
Assay Setup: In sterile test tubes, add the bacterial culture to the broth containing the test compound at concentrations of 0.5x, 1x, and 2x the predetermined MIC. Include a growth control without the compound.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
Data Presentation
Quantitative data from the antimicrobial assays should be presented in a clear and organized manner.
Table 1: Example MIC and MBC Data for this compound
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 32 |
| Escherichia coli ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |
| Candida albicans ATCC 90028 | 64 | 128 |
Table 2: Example Time-Kill Kinetics Data for S. aureus at 2x MIC
| Time (hours) | Log₁₀ CFU/mL |
| 0 | 6.0 |
| 2 | 5.2 |
| 4 | 4.1 |
| 8 | 2.8 |
| 24 | <1.0 |
Conclusion
The protocols detailed in this guide provide a robust starting point for the comprehensive evaluation of the antimicrobial properties of this compound. While direct evidence of its efficacy is currently limited, the proposed experimental workflow will enable researchers to generate crucial data on its spectrum of activity, potency, and potential mechanism of action. These findings will be instrumental in determining its potential for further development as a novel antimicrobial agent.
References
-
Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]
-
Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 615334. [Link]
-
Kumar, S., et al. (2010). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Global Pharma Technology, 2(3), 28-32. [Link]
Application Notes and Protocols for 4-Chloro-2-(phenylamino)benzoic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Anticancer Potential of a Fenamate Derivative
4-Chloro-2-(phenylamino)benzoic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is emerging as a compound of interest in oncology research.[1] While structurally related to known anti-inflammatory agents, its utility in cancer cell line studies stems from its purported ability to induce cell death and inhibit pro-survival pathways through mechanisms that extend beyond conventional COX inhibition.[2] This document provides a detailed guide for researchers exploring the anticancer properties of this compound, offering insights into its mechanism of action and comprehensive protocols for its application in in vitro cancer models.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Compound Profile:
| Characteristic | Value |
| IUPAC Name | This compound |
| Synonyms | N-phenyl-4-chloroanthranilic acid |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| CAS Number | 19218-88-3 |
Core Concept: A Multi-Pronged Attack on Cancer Cells
The anticancer activity of this compound and other fenamates is believed to be multifactorial.[1] Understanding these mechanisms is crucial for designing experiments that can effectively probe its efficacy. The primary proposed mechanisms include:
-
Inhibition of Aldo-Keto Reductase 1C (AKR1C) Enzymes: Several isoforms of AKR1C, particularly AKR1C3, are overexpressed in various cancers and are associated with resistance to chemotherapy.[3][4][5] These enzymes are involved in the synthesis of steroid hormones and prostaglandins that can promote tumor growth. Fenamates have been shown to inhibit AKR1C enzymes, thereby disrupting these pro-survival signaling pathways.[3][5]
-
Induction of Mitochondrial Permeability Transition (MPT): Fenamates can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death.[1][6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis.[1][9] Fenamates are thought to promote ROS production within cancer cells, tipping the delicate redox balance towards cell death.[1]
These interconnected pathways culminate in the induction of apoptosis and cell cycle arrest, representing the primary endpoints for assessing the anticancer activity of this compound.
Visualizing the Mechanism: A Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable to a variety of cancer cell lines. It is imperative for the researcher to first determine the optimal cell seeding density and the half-maximal inhibitory concentration (IC50) of this compound for each cell line under investigation.
Protocol 1: Determination of IC50 using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of proteins involved in the compound's mechanism of action.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow for Protein Expression Analysis:
Caption: A typical workflow for Western Blot analysis.
Data Interpretation and Troubleshooting
-
IC50 Values: These will vary between cell lines. A lower IC50 indicates greater potency. It is crucial to perform dose-response experiments for each new cell line.
-
Apoptosis Assays: An increase in the Annexin V-positive cell population upon treatment confirms the induction of apoptosis.
-
Western Blotting: A decrease in AKR1C3 and Bcl-2 expression, coupled with an increase in Bax, cleaved Caspase-3, and cleaved PARP, would support the proposed mechanism of action.
Potential Challenges and Solutions:
| Challenge | Possible Cause | Solution |
| Compound Precipitation | Poor solubility in aqueous media. | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. |
| Inconsistent Results | Cell line variability, passage number, contamination. | Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. |
| Weak Western Blot Signal | Low protein expression, antibody issues. | Optimize protein loading amounts. Use a positive control cell line known to express the target protein. Validate antibody specificity. |
Conclusion and Future Directions
This compound presents a compelling avenue for anticancer research, particularly due to its potential to target pathways distinct from traditional chemotherapeutics. The protocols outlined in this guide provide a solid foundation for investigating its efficacy and mechanism of action in various cancer cell lines. Future studies could explore its synergistic effects with existing anticancer drugs, its impact on cancer cell metabolism, and its efficacy in more complex in vivo models. Through rigorous and well-designed experiments, the full therapeutic potential of this fenamate derivative can be elucidated.
References
-
Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Oncology Reports. [Link]
-
Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. Journal of Medicinal Chemistry. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Oncology. [Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology. [Link]
-
Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Cancers. [Link]
-
Anti-tumor activity of non-steroidal anti-inflammatory drugs: Cyclooxygenase-independent targets. Journal of Pharmacological Sciences. [Link]
-
Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Globe Thesis. [Link]
-
Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Molecules. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]
-
Mitochondrial permeability transition is a central coordinating event in N-(4-hydroxyphenyl)retinamide-induced apoptosis. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. Antioxidants. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Mitochondria: a target for cancer therapy. Current Pharmaceutical Design. [Link]
-
Mitochondrial permeability transition is a central coordinating event of apoptosis. The Journal of Experimental Medicine. [Link]
-
Western blot analysis of tumor samples taken before treatment and 24 to... ResearchGate. [Link]
Sources
- 1. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitochondrial permeability transition is a central coordinating event in N-(4-hydroxyphenyl)retinamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondria: a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial permeability transition is a central coordinating event of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the synthesis of 2-anilino-4-chlorobenzoic acid
An Application Note and Detailed Protocol for the Synthesis of 2-Anilino-4-chlorobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-anilino-4-chlorobenzoic acid, a key intermediate in the synthesis of several pharmaceutical compounds. The protocol is based on the Ullmann condensation reaction, a well-established method for the formation of carbon-nitrogen bonds. This guide is intended for researchers, chemists, and professionals in drug development. It offers a detailed, step-by-step experimental procedure, an exploration of the reaction mechanism, safety protocols, and methods for product characterization. The causality behind critical experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction and Significance
2-Anilino-4-chlorobenzoic acid is a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active molecules. Its structure, featuring a substituted aniline linked to a benzoic acid, is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The successful and efficient synthesis of this intermediate is therefore a critical step in the discovery and development of new pharmaceuticals.
The protocol described herein utilizes the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method is widely employed for its reliability and effectiveness in coupling an aryl halide with an amine.
Reaction Principle and Mechanism
The synthesis is achieved through the coupling of 2,4-dichlorobenzoic acid and aniline in the presence of a copper catalyst and a base.
-
Reactants : 2,4-dichlorobenzoic acid and aniline.
-
Catalyst : A copper(I) or copper(II) salt, such as copper(II) sulfate (CuSO₄), is used. The active catalyst is believed to be a Cu(I) species, which is formed in situ.
-
Base : A base, typically potassium carbonate (K₂CO₃), is essential. It serves two primary functions: to deprotonate the aniline, making it a more potent nucleophile, and to neutralize the hydrochloric acid (HCl) by-product formed during the reaction.
-
Solvent : A high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to ensure the reactants remain in solution at the required reaction temperature.
The generally accepted mechanism for the Ullmann condensation involves an oxidative addition and reductive elimination cycle at the copper center.
Diagram: Proposed Catalytic Cycle for Ullmann Condensation
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Experimental Protocol
This protocol details the synthesis of 2-anilino-4-chlorobenzoic acid on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 9.55 g | 50.0 | Substrate |
| Aniline | C₆H₅NH₂ | 93.13 | 10.2 mL | 110.0 | Reagent (slight excess) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.82 g | 100.0 | Base |
| Copper(II) Sulfate | CuSO₄ | 159.61 | 0.40 g | 2.5 | Catalyst |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 100 mL | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | For work-up (6M aq.) |
| Deionized Water | H₂O | 18.02 | ~1 L | - | For work-up & washing |
| Ethanol | C₂H₅OH | 46.07 | ~50 mL | - | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
-
Apparatus Setup : Assemble the three-neck flask with the reflux condenser, magnetic stir bar, and a gas inlet. Ensure all glassware is dry.
-
Charging the Flask : To the flask, add 2,4-dichlorobenzoic acid (9.55 g, 50.0 mmol), potassium carbonate (13.82 g, 100.0 mmol), and copper(II) sulfate (0.40 g, 2.5 mmol).
-
Solvent and Reagent Addition : Add N,N-Dimethylformamide (100 mL) followed by aniline (10.2 mL, 110.0 mmol). The use of a slight excess of aniline helps to drive the reaction to completion.
-
Inerting the System : Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step to prevent oxidation of the copper catalyst and other side reactions at high temperatures.
-
Reaction : With gentle stirring, heat the mixture to 130-140 °C using the heating mantle. Allow the reaction to reflux for 8-12 hours.
-
Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to check for the disappearance of the 2,4-dichlorobenzoic acid spot.
-
Work-up - Precipitation : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 mL of cold water and ~50 mL of 6M HCl with vigorous stirring. The goal is to reach a pH of 2-3. This step protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution.
-
Isolation of Crude Product : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts and water-soluble impurities.
-
Purification - Recrystallization : Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Melting Point | 229-232 °C |
| ¹H NMR | Confirm expected proton signals |
| IR Spectroscopy | Show characteristic peaks for N-H, C=O, and C-Cl bonds |
Safety and Waste Disposal
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents :
-
Aniline : Toxic and readily absorbed through the skin. Handle only in a well-ventilated fume hood.
-
DMF : A skin and respiratory irritant. Handle in a fume hood.
-
2,4-Dichlorobenzoic acid : Irritant. Avoid inhalation of dust.
-
HCl : Corrosive. Handle with care.
-
-
Reaction Conditions : The reaction is run at high temperatures. Use caution with the heating mantle.
-
Waste Disposal : All organic waste, including the filtrate from the reaction work-up and recrystallization, should be collected in a designated chlorinated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Wet reagents or solvent. | 1. Use fresh, high-purity reagents. 2. Ensure the reaction reaches the target temperature and monitor by TLC until the starting material is consumed. 3. Use anhydrous solvents and dry glassware thoroughly. |
| Dark, Oily Product | Impurities from side reactions or residual solvent. | Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with the addition of activated charcoal to decolorize the solution. |
| Product Fails to Precipitate | The aqueous solution is not acidic enough. | Add more 6M HCl until the pH is confirmed to be in the 2-3 range using pH paper. |
References
investigating 4-Chloro-2-(phenylamino)benzoic acid as a kinase inhibitor
An Application Note and Protocol for the Investigation of 4-Chloro-2-(phenylamino)benzoic acid as a Kinase Inhibitor
Authored by a Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The identification of novel kinase inhibitors is a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide for the initial investigation of this compound, a compound belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), as a potential kinase inhibitor.[3] While related structures have shown diverse biological activities, the specific kinase inhibitory profile of this compound is not well-documented. This guide outlines a systematic, multi-stage approach, beginning with broad biochemical screening, proceeding to hit validation and mechanism of action studies, and culminating in cell-based functional assays to establish physiological relevance.
Introduction: The Rationale for Investigation
This compound is an anthranilic acid derivative.[4] Molecules with this core scaffold have been explored for various therapeutic applications. The structural similarity of many small molecules to the ATP-binding pocket of kinases provides a strong rationale for screening compounds from diverse chemical libraries for inhibitory activity.[5] Dysregulated kinase activity is a known driver of oncogenesis, making the discovery of novel inhibitors a high priority.[6]
This application note details a robust workflow designed to:
-
Screen for potential kinase targets of this compound.
-
Validate initial hits and determine inhibitor potency (IC₅₀).
-
Elucidate the preliminary mechanism of inhibition.
-
Confirm target engagement and functional effects in a cellular context.
The protocols described herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each step to ensure data integrity and reproducibility.
Preliminary Compound Handling and Preparation
Proper handling of the test compound is critical for reliable and reproducible results.
2.1 Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [7] |
| Molecular Weight | 247.68 g/mol | [8] |
| Appearance | Solid (powder/crystals) | - |
| Solubility | Soluble in DMSO, Ethanol | Assumed based on structure |
2.2 Protocol: Preparation of Stock Solution
-
Weighing: Accurately weigh out 5-10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution using gentle vortexing or sonication. Rationale: DMSO is a standard solvent for screening compounds due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations.
-
Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare intermediate dilutions in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be done last to prevent precipitation. Rationale: Maintaining a consistent final DMSO concentration across all wells, including controls, is crucial as high concentrations of DMSO can inhibit kinase activity.[9]
Stage 1: Broad-Spectrum Kinase Profiling
The initial step for an uncharacterized compound is to perform a broad screen against a panel of kinases to identify potential "hits." This unbiased approach maximizes the probability of discovering novel compound-target interactions. Luminescence-based assays that measure ATP consumption (or ADP production) are highly sensitive, scalable, and widely used in high-throughput screening.[1][5]
3.1 Experimental Workflow: Kinase Panel Screening The following protocol is based on the principles of the ADP-Glo™ Kinase Assay.[5]
Caption: Workflow for broad-spectrum kinase inhibitor screening.
3.2 Protocol: Single-Point Screening (e.g., 10 µM)
-
Assay Plate Preparation: To a 384-well white assay plate, add reagents in the following order:
-
Assay Buffer.
-
Test Compound (final concentration 10 µM; final DMSO ≤1%).
-
Positive Control (a known broad-spectrum inhibitor like Staurosporine).
-
Negative Control (DMSO vehicle).
-
-
Enzyme/Substrate Addition: Add the specific kinase and its corresponding substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at the Kₘ for each kinase, if possible).
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours. Rationale: This allows the enzymatic reaction to proceed to a point where inhibition can be clearly measured without significant substrate depletion.[9]
-
Signal Generation (ADP-Glo™ Example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP was produced, signifying kinase inhibition.
-
Hit Identification: A "hit" is typically defined as a compound that causes >50% inhibition in a primary screen.
Stage 2: Hit Validation and Potency Determination (IC₅₀)
Following a primary screen, any identified hits must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.
4.1 Protocol: IC₅₀ Curve Generation
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. For example, starting from a 10 mM stock, create dilutions to cover a wide concentration range (e.g., 100 µM to 0.005 µM final assay concentration).
-
Assay Setup: Set up the kinase assay as described in section 3.2, but instead of a single concentration, add the range of inhibitor concentrations to the plate in triplicate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value.
-
4.2 Data Presentation: Sample IC₅₀ Table
| Kinase Target | IC₅₀ (µM) | Hill Slope | R² |
| Kinase A | 1.25 | 1.1 | 0.992 |
| Kinase B | 25.7 | 0.9 | 0.985 |
| Kinase C | > 100 | - | - |
Stage 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is a critical step in drug development.[2] For kinases, the most common mechanism is competition with the co-factor ATP.
Caption: Modes of kinase inhibition by small molecules.
5.1 Protocol: ATP Competition Assay
-
Experimental Design: This experiment requires running a matrix of conditions where both the concentration of the inhibitor and the concentration of ATP are varied.
-
Select 4-5 concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Select 6-8 concentrations of ATP, bracketing the known Kₘ value for the kinase of interest (e.g., 0.1x Kₘ to 10x Kₘ).
-
-
Assay Performance: Perform the kinase assay for each condition in the matrix, measuring the reaction velocity (rate of ADP production).
-
Data Analysis:
-
Plot the reaction velocity versus ATP concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[ATP]).
-
Interpretation:
-
ATP-Competitive: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-Competitive: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive/Mixed: Other patterns of line intersection will be observed.
-
-
Stage 4: Cell-Based Target Validation
Biochemical assays use purified enzymes, while cell-based assays provide data in a more physiologically relevant context, assessing cell permeability and target engagement within the complex cellular milieu.[10][11] A direct way to measure a kinase inhibitor's effect in cells is to quantify the phosphorylation of a known downstream substrate of that kinase.[12]
6.1 Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for a cell-based kinase target validation assay.
6.2 Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture: Culture a relevant cell line known to express the target kinase at sufficient levels. Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, place plates on ice, wash cells with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins for analysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the blot with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and normalize the data. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective target inhibition in a cellular context.
Conclusion
This document provides a structured, multi-stage framework for the comprehensive investigation of this compound as a potential kinase inhibitor. By progressing from broad, unbiased screening to specific biochemical and cellular validation assays, researchers can generate a robust dataset to determine if this compound has meaningful activity, define its potency and selectivity, and elucidate its mechanism of action. Adherence to these detailed protocols and their underlying principles will ensure the generation of high-quality, reproducible data essential for advancing early-stage drug discovery projects.
References
-
Profacgen. Cell-based Kinase Assays. Available at: [Link]
-
Celtarys Research. (2023) Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Reaction Biology. (2022) Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Reaction Biology. (2024) Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Domainex. (2021) Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Delalande, C., et al. (2024) CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 615334, this compound. Available at: [Link]
-
Palanki, M. S., et al. (2008) Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Saboury, A. A., et al. (2017) Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2264067. Available at: [Link]
-
Lombardo, L. J., et al. (2004) Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
DrugMAP. Details of the Drug: 2-chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid. Available at: [Link]
-
Stenutz. This compound. Available at: [Link]
-
Abdu, S. B., et al. (2023) 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. Available at: [Link]
-
Lan, P., et al. (2017) Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, J. Y., et al. (2009) The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. The FEBS Journal. Available at: [Link]
-
Chemical-Kinsomics Lab. Drug Discovery - Inhibitor. Available at: [Link]
-
Yin, C. M. (2018) Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Globe Thesis. Available at: [Link]
Sources
- 1. Kinase Activity Assays [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. globethesis.com [globethesis.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Ullmann Condensation for Diarylamine Synthesis
Welcome to the Technical Support Center for the Ullmann condensation, a pivotal tool in synthetic chemistry for the formation of C-N bonds. This guide is specifically tailored for researchers, chemists, and drug development professionals engaged in the synthesis of diarylamines. Here, we move beyond simple protocols to dissect the intricacies of the reaction, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses the most frequently encountered challenges during the Ullmann condensation for diarylamine synthesis. Each issue is presented in a question-and-answer format, detailing the potential root causes and providing actionable solutions.
Question 1: Why is my Ullmann condensation reaction resulting in low or no yield?
Low or nonexistent yields are the most common frustration with this reaction. The cause is often multifactorial, stemming from reagent quality, reaction setup, or suboptimal conditions.[1] Let's break down the key areas to investigate.
Potential Causes & Suggested Solutions:
-
Inactive Copper Catalyst:
-
The Problem: The active catalytic species is typically Cu(I).[2] Copper(I) salts, such as copper(I) iodide (CuI), are susceptible to air oxidation over time, turning from off-white to greenish-brown, which significantly reduces their catalytic activity.[1][3] Using old or improperly stored copper sources is a primary reason for reaction failure.[3]
-
The Solution:
-
Use Fresh Catalyst: Always use freshly purchased, high-purity copper(I) salts.[3][4]
-
Activate Copper Powder: For classical reactions using copper powder, activation is key. Stir commercial copper powder in a 10% iodine/acetone solution, filter, wash with acetone and ether, and dry under vacuum immediately before use.[3][5]
-
-
-
Poor Substrate Reactivity:
-
The Problem: The reactivity of the aryl halide is critical. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[1][3] Aryl chlorides are often unreactive under standard conditions. Furthermore, electron-withdrawing groups on the aryl halide generally accelerate the reaction, while strong electron-donating groups can slow it down.[1][3][6]
-
The Solution:
-
Switch Halides: If feasible, switch from an aryl chloride or bromide to the more reactive aryl iodide.
-
Increase Temperature: For less reactive halides, a gradual increase in temperature may be necessary. Be aware that excessively high temperatures can promote side reactions.[3]
-
Use a Ligand: The introduction of a suitable ligand can often facilitate the coupling of less reactive aryl halides under milder conditions.[1]
-
-
-
Suboptimal Reaction Conditions:
-
The Problem: Traditional Ullmann reactions required very high temperatures (>150-220°C).[3][6] Modern, ligand-assisted protocols operate at significantly lower temperatures (e.g., 80-120°C).[3] An inappropriate choice of base or solvent can also stall the reaction.
-
The Solution:
-
Optimize Temperature: If using a modern ligand-based system and seeing no reaction, incrementally increase the temperature. If decomposition is observed, lower the temperature.
-
Screen Bases: The base is crucial for deprotonating the amine.[2] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][8] A base screening may be necessary to find the optimal choice for your specific substrate combination.
-
Choose the Right Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typical.[5][6] Ensure the solvent is anhydrous, as water can lead to side reactions.[3]
-
-
-
Oxygen Sensitivity:
-
The Problem: Many modern Ullmann reactions, especially those employing ligands, are sensitive to oxygen, which can deactivate the catalyst.[3]
-
The Solution:
-
Maintain an Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.
-
Degas Solvents: Thoroughly degas your solvent before use by sparging with an inert gas or using several freeze-pump-thaw cycles.[3]
-
-
Troubleshooting Workflow: Low or No Yield
Here is a logical workflow to diagnose a failed Ullmann reaction.
Caption: A step-by-step workflow for troubleshooting low-yield Ullmann reactions.
Question 2: I'm observing significant side product formation. What is happening and how can I stop it?
The primary side products in an Ullmann diarylamine synthesis are typically from hydrodehalogenation (replacement of the halogen with hydrogen) and aryl-aryl homocoupling.
Potential Causes & Suggested Solutions:
-
Hydrodehalogenation:
-
Homocoupling and Other Side Reactions:
-
The Problem: At the high temperatures often required for classical Ullmann reactions, side reactions like the homocoupling of the aryl halide can become significant, leading to a complex product mixture.[3]
-
The Solution:
-
Lower the Temperature: The most effective way to reduce side reactions is often to lower the reaction temperature. This can be achieved by using a more active catalyst system.[3]
-
Introduce a Ligand: Ligands are crucial in modern Ullmann chemistry. They stabilize the copper catalyst and promote the desired cross-coupling pathway over competing side reactions, allowing for milder conditions.[1][3] A ligand screen is highly recommended.
-
-
Frequently Asked Questions (FAQs)
What is the currently accepted mechanism for the Ullmann diarylamine synthesis?
The precise mechanism has been a topic of considerable study, but a consensus has formed around a Cu(I)/Cu(III) catalytic cycle, particularly for modern ligand-accelerated reactions.[6][9] The cycle involves three key steps:
-
Copper-Amide Formation: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper(I) amide complex. This is the rate-limiting step and results in the formation of a transient, high-energy Cu(III) intermediate.[9]
-
Reductive Elimination: The C-N bond is formed as the diarylamine product is eliminated from the Cu(III) center, regenerating the active Cu(I) catalyst.[9]
Caption: A simplified catalytic cycle for the modern Ullmann diarylamine synthesis.
How do I choose the right ligand for my reaction?
Ligands are game-changers for the Ullmann reaction, enabling milder conditions and broadening substrate scope.[8][10] There is no single "best" ligand; the optimal choice is substrate-dependent. However, certain classes have proven broadly effective.
-
Bidentate N,N- or N,O-chelating ligands are most common.[11][12]
-
1,10-Phenanthroline and its derivatives are classic, effective ligands.[11]
-
Amino acids , such as L-proline and N,N-dimethylglycine, are inexpensive, readily available, and highly effective ligands.[10][11]
-
Diamines , like N,N'-dimethylethylenediamine (DMEDA), are also widely used.
Recommendation: If you are developing a new Ullmann coupling, it is highly advisable to screen a small set of diverse ligands (e.g., 1,10-phenanthroline, L-proline, and DMEDA) to identify the most effective one for your system.
What are the key parameters to consider when setting up the reaction?
Optimizing an Ullmann condensation involves balancing several interdependent variables. The following table summarizes the key components and common starting points for optimization.
| Parameter | Common Choices & Considerations | Rationale & Key Insights |
| Copper Source | CuI, CuBr, Cu₂O, Cu(0) powder.[2] | Cu(I) salts are generally preferred as they are typically the active catalytic species.[2] Must be fresh and stored under inert gas. |
| Ligand | 1,10-Phenanthroline, L-Proline, DMEDA, Amino Acids.[10][11] | Accelerates the reaction, allowing for lower temperatures and reducing side products. Essential for coupling unactivated aryl halides.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃.[7][8] | A strong, non-nucleophilic inorganic base is required to deprotonate the amine. K₃PO₄ is often a good starting point. |
| Solvent | DMF, NMP, Dioxane, Toluene.[5][6] | A high-boiling, aprotic solvent is needed. Must be anhydrous to prevent hydrodehalogenation.[3] |
| Temperature | 80 - 140 °C (ligand-assisted); >180 °C (classical).[3][6] | Use the lowest temperature that provides a reasonable reaction rate to minimize decomposition and side reactions. |
| Atmosphere | Nitrogen or Argon.[3] | Crucial for modern, ligand-assisted systems to prevent oxidation and deactivation of the Cu(I) catalyst.[3] |
Standard Laboratory Protocol: Ligand-Accelerated Ullmann Diarylamine Synthesis
This protocol provides a generalized, robust starting point for the synthesis of a diarylamine using modern ligand-assisted conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline) (10-20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, amine, CuI, ligand, and K₃PO₄.[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Heating: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction's progress periodically by TLC or GC-MS.[2] Aliquots can be taken via syringe.
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts and copper species. Wash the pad thoroughly with the same solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure diarylamine product.
References
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (No date). National Center for Biotechnology Information. [Link]
-
Ullmann reaction | PPTX - Slideshare. (No date). Slideshare. [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (No date). International Journal of Applied and Fundamental Research. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). MDPI. [Link]
-
Ullmann condensation - Wikipedia. (No date). Wikipedia. [Link]
-
Ullmann reaction - Wikipedia. (No date). Wikipedia. [Link]
-
Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... - ResearchGate. (No date). ResearchGate. [Link]
-
Ullmann Condensation - SynArchive. (No date). SynArchive. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (No date). Organic Chemistry Portal. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Reddit. [Link]
-
Ullmann Condensation | The Journal of Organic Chemistry - ACS Publications. (No date). ACS Publications. [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (No date). ACS Publications. [Link]
-
Ullmann Reaction Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011). Sciencemadness Discussion Board. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (No date). Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Recrystallization of 4-Chloro-2-(phenylamino)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of 4-Chloro-2-(phenylamino)benzoic acid. This document offers troubleshooting advice and answers to frequently asked questions to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is often a good starting point. Solubility tests with small amounts of your crude product in various solvents are recommended to determine the best choice for your specific sample.[1][2]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 241.5 °C.[3] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: How can I improve the recovery of my recrystallized product?
A3: Low recovery can be due to several factors. Using the minimum amount of hot solvent to dissolve the crude product is crucial.[1] Ensure the solution is fully saturated before cooling. Slow cooling can also improve the yield of larger crystals. Additionally, washing the collected crystals with a minimal amount of ice-cold solvent will prevent significant loss of the product.[1][4]
Q4: My recrystallized product is colored. How can I decolorize it?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product, reducing the yield.
Q5: Can this compound exist in different crystalline forms?
A5: Yes, compounds with conformational flexibility, like this compound, can exhibit polymorphism, meaning they can exist in different crystal structures.[5][6][7][8][9] The specific crystalline form obtained can depend on factors like the solvent used and the rate of cooling. These different forms may have distinct physical properties, such as melting point and solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon occurs when the solute is insoluble in the solvent at the boiling point, or when the solution is supersaturated to the extent that the solute comes out of the solution as a liquid rather than a solid. This is more likely with highly impure samples or when using mixed solvent systems.[10]
Solution:
-
Re-dissolve and add more solvent: Gently warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[10]
-
Slow cooling: Allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.[10]
-
Solvent modification: If the problem persists, a different solvent or solvent pair may be necessary. Experiment with solvents of varying polarities.
Problem 2: No crystals form upon cooling.
Cause: This is often due to either using too much solvent, resulting in a solution that is not saturated, or the solution being supersaturated.[10]
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seed crystals: If available, add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[1]
-
-
Reduce solvent volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to recrystallize again.[2][10]
-
Further cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath.[2]
Problem 3: The recrystallized product has low purity.
Cause: Impurities can be trapped within the crystals if the crystallization process occurs too quickly.[11] Soluble impurities may also remain if they co-precipitate with the product.
Solution:
-
Slow down the crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[11][12]
-
Hot filtration: If insoluble impurities are present in the crude material, perform a hot gravity filtration of the dissolved sample before allowing it to cool. This will remove any undissolved particles.
-
Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[4]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution and the filtration apparatus hot to prevent premature crystallization.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.[12]
Protocol 2: Solvent Selection for Recrystallization
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the compound readily forms crystals upon cooling.
Data Presentation
Table 1: Solubility of Benzoic Acid Derivatives in Different Solvents (Illustrative)
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly soluble | Soluble[14] |
| Ethanol | Soluble | Very Soluble |
| Toluene | Slightly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Note: This table provides a general guide based on the behavior of similar compounds. Experimental verification is essential.
Visualization
Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Guide to Recrystallisation : r/chemistry - Reddit. (2022, May 5). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Benzoic acid, 4-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
This compound | C13H10ClNO2 | CID 615334 - PubChem. (n.d.). Retrieved from [Link]
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved from [Link]
-
Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids - Globe Thesis. (2018, April 13). Retrieved from [Link]
-
Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (2018, November 17). Retrieved from [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid - ACS Publications. (2008, September 5). Retrieved from [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021, December 11). Retrieved from [Link]
-
4-Chlorobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
CAS NO. 19218-88-3 | this compound | Catalog BD-A135331. (n.d.). Retrieved from [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Clobazam EP Impurity E | 75524-13-9 - SynZeal. (n.d.). Retrieved from [Link]
-
The Recrystallization of Impure Benzoic Acid Lab - YouTube. (2024, April 12). Retrieved from [Link]
-
(PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. (2025, August 6). Retrieved from [Link]
-
Clobazam-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. (n.d.). Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. reddit.com [reddit.com]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. xray.uky.edu [xray.uky.edu]
- 6. globethesis.com [globethesis.com]
- 7. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. famu.edu [famu.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purification of Crude 4-Chloro-2-(phenylamino)benzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying this compound, which is commonly synthesized via Ullmann condensation. The crude product from this reaction is often laden with colored impurities, unreacted starting materials, and catalyst residues, making robust purification essential. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses foundational questions regarding the purification strategy for this compound.
Q1: What is the typical appearance of my crude product and what impurities should I expect?
A1: The crude product from an Ullmann synthesis of this compound is rarely a clean, crystalline solid.[1] You should anticipate:
-
Appearance: A dark solid, often green, brown, or even a tar-like consistency. The color is typically due to residual copper catalyst and high molecular weight, colored organic byproducts.[1][2]
-
Common Impurities:
-
Catalyst Residues: Copper salts (e.g., from CuI or copper bronze) are a primary source of color.
-
Unreacted Starting Materials: Depending on the specific route, this may include aniline, 2,4-dichlorobenzoic acid, or o-chlorobenzoic acid.[2][3]
-
Side-Products: Homocoupling of aryl halides or other undesired cross-coupling reactions.
-
Solvent Residues: High-boiling point aprotic polar solvents like DMF or DMSO, which are common in Ullmann reactions, can be difficult to remove.[1]
-
Q2: What is the most effective overall strategy for purifying this compound?
A2: A multi-step approach is most effective. Do not rely on a single technique. The recommended sequence is:
-
Acid-Base Work-up: This is the most powerful initial step. As a carboxylic acid, your target compound is soluble in aqueous base, while many impurities (like excess aniline and neutral byproducts) are not. This allows for a highly effective liquid-liquid extraction or filtration-based separation.
-
Decolorization: Treatment with activated charcoal during recrystallization is often necessary to remove persistent colored impurities.[2][4]
-
Recrystallization: This is the final and critical step to obtain a high-purity, crystalline solid. The choice of solvent is paramount for success.[5][6]
Q3: How do I select the best solvent for recrystallization?
A3: The ideal solvent should dissolve this compound well when hot but poorly when cold. Impurities, conversely, should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble when hot (allowing for removal by hot filtration).[6] For N-phenylanthranilic acid derivatives, common choices include:
A systematic approach involves testing the solubility of a small amount of your crude product in various candidate solvents (see table below) at room temperature and then at boiling point.
Q4: What analytical methods are best for assessing the purity of my final product?
A4: A combination of methods provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess the number of components in your sample.[8] A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broadened.[9]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, allowing you to determine the purity as a percentage (e.g., >99%).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude product is a dark, oily tar instead of a solid.
-
Potential Cause: This is often due to a high concentration of residual high-boiling point solvent (e.g., DMF) or a large amount of organic, tarry impurities.
-
Solution: Trituration. Before attempting a full purification, try triturating the crude oil. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble.
-
Add a small volume of a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture to the oil.
-
Use a spatula or glass rod to scratch and stir the mixture. This can induce nucleation and cause your product to precipitate as a solid.
-
Filter the resulting solid and wash with more of the cold trituration solvent. This "pre-purified" solid is now a much better starting material for the acid-base work-up.
-
Problem 2: After purification, my product is still colored (e.g., pale green, yellow, or tan).
-
Potential Cause 1: Trapped Copper Catalyst. Copper salts can be stubborn and may co-precipitate with your product.
-
Solution 1: EDTA or Ammonia Wash. During the acid-base work-up, after dissolving the product in aqueous base, add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute solution of ammonium hydroxide. Stir for 30 minutes. The chelating agent will form a water-soluble complex with the copper ions, which will then be removed with the aqueous phase.
-
Potential Cause 2: Persistent Organic Chromophores. Some organic byproducts are intensely colored and are not fully removed by a single recrystallization.
-
Solution 2: Rigorous Activated Charcoal Treatment. During recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution. Boil for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.[4]
Problem 3: I have very low recovery after recrystallization.
-
Potential Cause 1: Using too much solvent. The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution 1: Use Minimal Solvent. Add the hot solvent in small portions, waiting for the solution to boil between additions, until the solid just dissolves. This ensures the solution is saturated.[5]
-
Potential Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals and traps impurities.[9]
-
Solution 2: Slow, Stepwise Cooling. Allow the hot, filtered solution to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize precipitation.[5]
-
Solution 3: Secondary Recovery. If you suspect significant product remains in the mother liquor, you can reduce its volume by about half on a rotary evaporator and cool the concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
Problem 4: The melting point of my product is broad and lower than expected.
-
Potential Cause: This is a classic sign of impurities remaining in the crystal lattice.[9] This could be due to an inefficient recrystallization or trapped solvent.
-
Solution: Repeat the Purification. The most reliable solution is to perform a second recrystallization. Ensure the chosen solvent is appropriate and that the cooling process is slow and gradual. Before the second recrystallization, ensure the material is completely dry, as residual solvent can also depress the melting point.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key purification stages.
Protocol 1: Acid-Base Purification Workflow
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Transfer the crude solid (~10 g) to a 500 mL Erlenmeyer flask. Add ~200 mL of a 1 M sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) solution. Stir vigorously until all the solid has dissolved. The target compound deprotonates to form its water-soluble sodium salt.
-
Removal of Insolubles: If any solid (e.g., catalyst) or oily residue (e.g., neutral byproducts) remains, filter the basic solution through a Büchner funnel to remove it. If you have an organic layer, transfer the mixture to a separatory funnel and discard the organic phase.
-
Acidification: Cool the clear, basic filtrate in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid (HCl) dropwise. The this compound will precipitate out as a solid.
-
pH Check: Continue adding acid until the solution is strongly acidic (pH 1-2), which can be confirmed with litmus paper. This ensures complete protonation and precipitation of the product.
-
Isolation: Keep the flask in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a vacuum oven at a moderate temperature (~60-70 °C).
Protocol 2: Recrystallization with Activated Charcoal
This protocol is for the final purification and decolorization of the acid-washed product.
-
Solvent Selection: Choose an appropriate solvent based on preliminary tests (see Section 1, Q3). For this example, we will use an ethanol/water mixture.
-
Dissolution: Place the dried, acid-purified solid (~5 g) in a 250 mL Erlenmeyer flask with a stir bar. Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Charcoal Treatment: Remove the flask from the heat. Add a small amount of activated charcoal (e.g., ~50-100 mg). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. Meanwhile, set up a hot filtration apparatus: place a fluted filter paper in a stemless funnel resting on a clean flask on the hotplate. Pour a small amount of the hot solvent through the funnel to heat it and wet the paper. Quickly filter the hot charcoal-containing solution through the fluted paper. The goal is to keep the solution hot to prevent premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture), and dry thoroughly.
Section 4: Data and Visualizations
Data Presentation
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Glacial Acetic Acid | 118 | Polar Protic | Excellent solvent for many carboxylic acids, but can be difficult to remove completely.[2] |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent; often used in combination with water to fine-tune solubility.[7] |
| Water | 100 | Polar Protic | Product may have low solubility even when hot; best used as an anti-solvent with a miscible organic solvent.[5] |
| Toluene | 111 | Non-polar | Effective for less polar compounds; can help separate from more polar impurities.[3] |
| Acetone | 56 | Polar Aprotic | High solvent power, but low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | 77 | Moderately Polar | Good solvent, but can be susceptible to hydrolysis if acidic/basic impurities are present. |
Visualizations
Diagram 1: General Purification Workflow
This diagram outlines the logical flow from crude material to a pure, analyzed final product.
Caption: A step-by-step workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
This diagram provides a logical path to diagnose and solve issues related to impure final product.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. famu.edu [famu.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-2-(phenylamino)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-2-(phenylamino)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for professionals engaged in the synthesis of this important non-steroidal anti-inflammatory drug (NSAID) intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the common challenges associated with this synthesis, which typically involves an Ullmann condensation reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Ullmann condensation reaction for the synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in this Ullmann condensation is a common problem that can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Causality and Solutions:
-
Inactive Copper Catalyst: The copper catalyst, often a Cu(I) salt like CuI, is susceptible to oxidation, which significantly reduces its catalytic activity.[1] An old or improperly stored copper source is a frequent cause of reaction failure.
-
Solution: Always use a fresh, high-purity copper(I) salt. If you suspect your current stock is old, it is best to procure a new batch. For traditional Ullmann reactions, freshly activated copper powder can also be effective.[1]
-
-
Presence of Oxygen: The Ullmann reaction can be sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[1]
-
Solution: It is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by using Schlenk techniques or conducting the reaction in a glovebox under a nitrogen or argon atmosphere.[1]
-
-
Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (frequently above 210°C) to proceed.[2] However, modern ligand-accelerated protocols can be run under milder conditions.
-
Solution: If you are using a traditional protocol, ensure your reaction temperature is sufficiently high. For modern systems, you may need to optimize the temperature, starting in the range of 40-120°C and incrementally increasing it if no reaction is observed.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. The base plays a role in substrate deprotonation and catalyst turnover.[3] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[2]
-
Solution: A screening of different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and anhydrous solvents may be necessary to find the optimal combination for your specific substrates.[3]
-
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of several impurities alongside my desired product. What are these side products and how can I minimize their formation?
Answer: The formation of side products in the Ullmann condensation is a common challenge. The primary impurities are often a result of homocoupling, dehalogenation, and reactions with residual starting materials.
Common Impurities and Mitigation Strategies:
| Impurity | Probable Cause | Mitigation Strategy |
| Starting Materials (2,4-dichlorobenzoic acid and aniline) | Incomplete reaction. | Increase reaction time, optimize temperature, or screen for a more active catalyst/ligand system. |
| Homocoupling Products (e.g., Biphenyl derivatives) | Side reaction of the aryl halide with itself. | Lower the reaction temperature. The introduction of a suitable ligand can also improve selectivity by favoring the desired cross-coupling pathway.[1] |
| Dehalogenated Starting Material (2-chlorobenzoic acid) | Reduction of the aryl halide, often due to protic impurities like water.[3] | Ensure all reagents and solvents are anhydrous. Running the reaction under a strictly inert atmosphere is also critical.[1] |
| N-phenyl-N-(phenyl)benzamide derivatives | Further reaction of the product with starting materials at high temperatures. | Optimize the reaction temperature and time to prevent over-reaction. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the similar polarities of the product and some impurities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate and wash with water to remove inorganic salts and highly polar impurities.
-
Acid-Base Extraction:
-
Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to move the acidic product into the aqueous phase, leaving non-acidic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product.
-
-
Recrystallization: The precipitated product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).
-
Column Chromatography: If significant impurities remain, column chromatography on silica gel can be employed for final purification.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in the Ullmann condensation for this synthesis?
A1: While traditional Ullmann reactions are often performed without a ligand, modern protocols frequently include one to improve reaction efficiency and selectivity. Ligands, such as N-methylglycine or 1,10-phenanthroline, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures and reduced side product formation.[3]
Q2: Can I use a different halogenated benzoic acid, for example, 2-bromo-4-chlorobenzoic acid?
A2: Yes, the reactivity of the aryl halide in Ullmann condensations generally follows the order I > Br > Cl.[4] Using a more reactive aryl bromide or iodide can often lead to higher yields and allow for milder reaction conditions. However, the choice of starting material will also depend on its commercial availability and cost.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q4: What are the typical analytical methods for identifying and quantifying impurities in the final product?
A4: HPLC is the most common and reliable method for analyzing the purity of this compound and quantifying any impurities.[5][6][7] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8] Mass spectrometry (MS) coupled with HPLC can be used to identify the structures of unknown impurities.[6]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. The solvents often used in Ullmann reactions, such as DMF and NMP, are high-boiling and can have reproductive toxicity. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is also typically run at high temperatures, so precautions should be taken to avoid thermal burns.
Experimental Workflow & Troubleshooting Logic
Below is a diagram illustrating a typical experimental workflow and a logical approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Impurity Formation Pathways
The following diagram illustrates the main reaction pathway and common side reactions that can occur during the synthesis.
Caption: Key reaction and impurity formation pathways.
References
-
Mefenamic Acid Impurities and Related Compound. Veeprho. Available from: [Link]
-
Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Brieflands. Available from: [Link]
-
Mefenamic Acid EP Impurity A | 87-59-2. SynZeal. Available from: [Link]
-
Mefenamic Acid-impurities. Pharmaffiliates. Available from: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Kumar, A., et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10). Available from: [Link]
-
Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. ResearchGate. Available from: [Link]
- An improved process for the preparation of clobazam and its intermediate. Google Patents.
-
Determination of non-steroidal anti-inflammatory drugs in water and urine using selective molecular imprinted polymer extraction and liquid chromatography. ResearchGate. Available from: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Globe Thesis. Available from: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. PMC - NIH. Available from: [Link]
-
This compound | C13H10ClNO2 | CID 615334. PubChem. Available from: [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry. Available from: [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. Available from: [Link]
-
Ullmann Reaction Questions. Sciencemadness Discussion Board. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate. Available from: [Link]
-
Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- - Substance Details. SRS | US EPA. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(phenylamino)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-(phenylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
The synthesis of this compound, a key intermediate in the fenamate class of compounds, is typically achieved via a copper-catalyzed N-arylation known as the Ullmann Condensation.[1] While a cornerstone of C-N bond formation, this reaction is notorious for its sensitivity to reaction parameters, often resulting in inconsistent and suboptimal yields.[2] This document synthesizes established principles with field-proven insights to guide you toward a successful and reproducible synthesis.
Core Synthesis Pathway: The Ullmann Condensation
The primary route involves the coupling of an aryl halide (2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid) with aniline. The reaction selectively forms the C-N bond at the C2 position, which is more activated.
Caption: General scheme for the Ullmann Condensation synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
| Problem | Potential Cause(s) | Scientifically-Grounded Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active catalytic species is Cu(I).[3] Using Cu(0) or Cu(II) sources may fail if the in-situ reduction to Cu(I) is inefficient. The Cu(I) salt may also be oxidized from improper storage. | Action: Use a fresh, high-purity Cu(I) salt like CuI or CuBr.[4] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst. |
| 2. Inappropriate Ligand or No Ligand: Traditional Ullmann reactions required harsh conditions (>200°C).[5] Modern protocols use ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures. The absence of a suitable ligand can halt the reaction.[6] | Action: Screen a variety of ligands. For this type of transformation, N,O-bidentate ligands like amino acids (e.g., L-Proline, N-methylglycine) are highly effective and economical choices.[4][6] | |
| 3. Suboptimal Base: The base is critical for deprotonating the aniline, making it a more potent nucleophile. An insufficiently strong or sterically hindered base can slow or stop the reaction.[7] | Action: Use an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents, but potassium carbonate is a good first choice.[4] | |
| Significant Side Product Formation | 1. Homocoupling (Biaryl Formation): The aryl halide can couple with itself, a classic Ullmann reaction, to form a biaryl impurity. This is more common at very high temperatures.[8] | Action: Lower the reaction temperature. Modern ligand-accelerated protocols often work efficiently in the 80-120 °C range.[4] Ensure a slight excess of the amine nucleophile is used relative to the aryl halide. |
| 2. Dehalogenation: The chloro-substituent on the benzoic acid can be replaced by a hydrogen atom, particularly if a source of protons (like water) is present or if certain reducing agents are inadvertently formed.[9] | Action: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly oven- or flame-dried before use.[4] Purify starting materials to remove protic impurities. | |
| Reaction Stalls or Proceeds Slowly | 1. Poor Reagent Solubility: One or more components (especially the base or the starting benzoic acid salt) may not be sufficiently soluble in the chosen solvent, limiting their availability in the reaction phase. | Action: Switch to a more polar, aprotic solvent with a high boiling point, such as DMF, DMSO, or NMP.[1] Ensure vigorous stirring to maximize mass transfer. |
| 2. Insufficient Temperature: While excessively high temperatures can cause side reactions, a temperature that is too low will result in a sluggish reaction rate. | Action: If the reaction is clean but slow, incrementally increase the temperature by 10-20 °C and monitor the progress. A systematic temperature optimization study is recommended.[10] |
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species and what is the reaction mechanism? A1: The active catalyst is widely accepted to be a Cu(I) species.[3] While the precise mechanism can vary with different ligands and substrates, a generally accepted catalytic cycle for ligand-assisted Ullmann reactions involves:
-
Coordination: The Cu(I) salt coordinates with the chosen ligand.
-
Deprotonation/Coordination: The base deprotonates the aniline, which then coordinates with the copper center, displacing the halide anion.
-
Oxidative Addition: The aryl halide adds to the copper center, formally oxidizing it to a transient Cu(III) species.[11]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating a Cu(I) species to continue the cycle.[8] The challenge lies in balancing the rates of these steps; a failure at any point can lead to low yields or catalyst deactivation.
Q2: Which aryl halide is better: 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid? A2: The reactivity of aryl halides in Ullmann couplings follows the order I > Br > Cl.[12] Therefore, 2-bromo-4-chlorobenzoic acid will be significantly more reactive at the C2 position than 2,4-dichlorobenzoic acid. Using the bromo-analogue allows for milder reaction conditions (lower temperatures, shorter reaction times) and often leads to higher yields. While more expensive, the improved efficiency can justify the cost.
Q3: How critical is the choice of solvent? A3: The solvent choice is critical. It must be aprotic to avoid side reactions and must have a sufficiently high boiling point to facilitate the reaction. Most importantly, it needs to dissolve the reactants, particularly the potassium salt of the benzoic acid formed in situ. Dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , and dimethyl sulfoxide (DMSO) are common and effective choices.[1][7] Always use anhydrous grade solvents to prevent dehalogenation and other water-related side reactions.
Q4: What is the best practice for work-up and purification to maximize recovery? A4: An acid-base extraction is the most effective method. The product, this compound, is a carboxylic acid.
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Filter to remove insoluble copper salts and the inorganic base.
-
Transfer the filtrate to a separatory funnel and wash with water or brine to remove the bulk of the high-boiling solvent (e.g., DMF).
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the product precipitates out (typically pH 2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Final purification is typically achieved by recrystallization from a solvent like ethanol or an ethanol/water mixture.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving high yields, based on modern ligand-accelerated Ullmann condensation principles.[6][13]
Reagents & Materials:
-
2-Bromo-4-chlorobenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Oven-dried round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To the oven-dried flask, add 2-bromo-4-chlorobenzoic acid (1.0 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.5 M solution with respect to the aryl halide) followed by aniline (1.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The color should change, often to a deep green or brown.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the 2-bromo-4-chlorobenzoic acid starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (approx. 10x the volume of DMF) and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with brine (3x) to remove the majority of the DMF.
-
Extract the organic layer with 1M NaOH (aq) (2x). The product will move to the aqueous layer.
-
Combine the aqueous layers, wash once with ethyl acetate, then cool in an ice bath.
-
Slowly acidify the aqueous layer with 2M HCl (aq) with stirring until precipitation is complete (pH ~2-3).
-
-
Isolation & Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
-
References
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142.
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Ingenta Connect.
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate.
- (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed.
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Ovid.
- (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Royal Society of Chemistry.
- (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Ullmann Reaction. Organic Chemistry Portal.
- (1976). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine...). Journal of the Chemical Society, Perkin Transactions 1.
- (2025). Ullmann coupling-An overview. OperaChem.
- (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
- Ullmann reaction. Wikipedia.
- (1976). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing.
- (1973). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2.
- Ullmann condensation. Wikipedia.
- (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
- Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time. ResearchGate.
- (2022). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information.
- Monfared, H. H., & Ghorbanzadeh, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information.
- Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Anilino-4-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-anilino-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the integrity and success of your experiments.
Introduction
The synthesis of 2-anilino-4-chlorobenzoic acid, a key intermediate for various pharmaceuticals, is most commonly achieved via a nucleophilic aromatic substitution, typically an Ullmann condensation or a Buchwald-Hartwig amination.[1][2] While seemingly straightforward, these reactions are often plagued by side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and Presence of a Gaseous Byproduct
Question: During my Ullmann condensation of 2,4-dichlorobenzoic acid and aniline at high temperatures, I'm observing a lower than expected yield of my desired product and gas evolution. What is happening and how can I prevent it?
Answer:
Causality: The most likely cause is the decarboxylation of your starting material or product under the high temperatures often required for Ullmann reactions.[3] Aromatic carboxylic acids, especially when heated in the presence of a copper catalyst, can lose carbon dioxide to form the corresponding aniline derivative. In this case, 2,4-dichlorobenzoic acid could decarboxylate to 2,4-dichloroaniline, or the product, 2-anilino-4-chlorobenzoic acid, could decarboxylate to 3-chloro-diphenylamine. The reaction is entropically favored at elevated temperatures.[4]
Troubleshooting & Prevention:
-
Temperature Optimization: Carefully control the reaction temperature. While Ullmann condensations traditionally require high heat, modern ligand-accelerated systems may allow for lower temperatures.[1][5] Screen a range of temperatures to find the minimum required for a reasonable reaction rate.
-
Alternative Catalytic Systems: Consider switching to a modern catalytic system that operates under milder conditions. A Buchwald-Hartwig amination, for example, is a palladium-catalyzed reaction that often proceeds at lower temperatures than traditional Ullmann condensations, thus minimizing the risk of decarboxylation.[2][6]
-
Reaction Time: Minimize the reaction time. Prolonged exposure to high temperatures will increase the extent of decarboxylation. Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Issue 2: Formation of an Insoluble, High-Melting Point, Yellow Byproduct
Question: After acidification during the workup, I've isolated a yellow, highly insoluble byproduct along with my 2-anilino-4-chlorobenzoic acid. What is this impurity and how do I avoid it?
Answer:
Causality: This byproduct is likely an acridone derivative , formed via intramolecular cyclization of the 2-anilino-4-chlorobenzoic acid product.[7] This reaction is catalyzed by strong acids and can also be promoted by high temperatures during the reaction or workup. The resulting planar, conjugated acridone system is often colored and has low solubility in common organic solvents.
Troubleshooting & Prevention:
-
Controlled Acidification: During the workup, add the acid slowly and with efficient stirring to avoid localized areas of high acid concentration. It is also advisable to perform the acidification at a lower temperature (e.g., in an ice bath).
-
Avoid Strong Acids in Reaction: If your reaction conditions are acidic, consider if a different catalyst or base system could be employed.
-
Purification: If acridone formation is unavoidable, it can often be removed from the desired product by recrystallization, taking advantage of its poor solubility.[7]
Issue 3: Presence of an Isomeric Impurity in the Final Product
Question: My final product shows an isomeric impurity that is difficult to remove by recrystallization. What is the likely source of this impurity?
Answer:
Causality: The most probable source of an isomeric impurity is the presence of isomers in your starting material, 2,4-dichlorobenzoic acid. Commercial 2,4-dichlorobenzoic acid can contain other dichlorobenzoic acid isomers (e.g., 2,6-dichloro or 3,4-dichloro). These isomers will also react with aniline to produce the corresponding isomeric N-phenyl-dichlorobenzoic acids, which can be challenging to separate from the desired product due to their similar physical properties.[8]
Troubleshooting & Prevention:
-
Starting Material Purity: Always use high-purity starting materials. Verify the purity of your 2,4-dichlorobenzoic acid by a suitable analytical method (e.g., GC-MS or NMR) before starting the synthesis.
-
Purification of Starting Material: If your starting material is impure, consider purifying it before use. This can sometimes be achieved by recrystallization or by forming a salt with a chiral amine to selectively precipitate the desired isomer.[8]
-
Chromatographic Purification: If the isomeric impurity is present in your final product, column chromatography may be necessary for its removal, although this can be challenging on a large scale.
Optimized Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is designed to minimize common side reactions by using milder conditions and careful control of the workup procedure.
Materials:
-
2,4-Dichlorobenzoic acid (high purity, >99%)
-
Aniline (redistilled)
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Wash the aqueous mixture with ethyl acetate to remove any unreacted aniline and non-acidic byproducts.
-
Carefully acidify the aqueous layer with 2M HCl with cooling in an ice bath until the pH is approximately 3-4.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add water dropwise until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Summary
| Parameter | Ullmann Condensation (Traditional) | Buchwald-Hartwig Amination | Optimized Copper-Catalyzed Protocol |
| Catalyst | Copper powder or copper salts | Palladium complexes with phosphine ligands | Copper(I) iodide with L-proline |
| Temperature | High (often >150°C) | Moderate (60-120°C) | Moderate (100-110°C) |
| Key Side Reactions | Decarboxylation, acridone formation | Ligand degradation, side reactions with functional groups | Minimized side reactions with proper control |
| Typical Yields | Variable, often moderate | Good to excellent | Good to excellent |
Visualizing Reaction Pathways
Ullmann Condensation and Side Reactions
Caption: Key reaction and side reaction pathways in the synthesis.
Troubleshooting Workflow
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. US5145958A - Process for the preparation of 2,4- or 2,6-dihalogeno-aniline - Google Patents [patents.google.com]
- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges for 4-Chloro-2-(phenylamino)benzoic acid in Assays
Welcome to the technical support guide for 4-Chloro-2-(phenylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of this compound's solubility in experimental assays. Due to its chemical structure, achieving and maintaining solubility in aqueous assay buffers requires a systematic and informed approach. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the accuracy and reproducibility of your results.
Understanding the Core Challenge: The Physicochemistry of this compound
This compound is an organic molecule belonging to the fenamic acid class, derivatives of N-phenylanthranilic acid. Its structure contains a carboxylic acid (-COOH) group, which is the primary determinant of its solubility characteristics[1][2].
-
Weakly Acidic Nature: The carboxylic acid group is a weak acid. In aqueous solutions, its state of ionization is governed by the pH of the environment.
-
pH-Dependent Solubility:
-
At acidic or neutral pH , the carboxylic acid group remains largely in its protonated, neutral form (-COOH). This form is less polar and exhibits poor solubility in water.
-
At basic (alkaline) pH , the proton is removed, forming the negatively charged carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in aqueous media[3][4].
-
This pH-dependent behavior is the key to overcoming most solubility issues. Simply attempting to dissolve the compound directly in a neutral buffer like PBS will likely fail.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a primary stock solution of this compound?
For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of organic compounds[5].
-
Alternative: Ethanol. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in one of these organic solvents. This minimizes the volume of organic solvent transferred into your final aqueous assay medium.
Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What's happening and what should I do?
This is a common phenomenon called "crashing out." It occurs when the compound, highly soluble in the concentrated DMSO stock, is rapidly transferred into an aqueous environment where its solubility is much lower[6]. The final concentration of your compound has exceeded its solubility limit in the assay buffer.
Quick Fixes:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. High concentrations of co-solvents can also cause precipitation and are often toxic to cells[5].
-
Use Serial Dilutions: Do not add the concentrated stock directly to the final volume. Perform one or more intermediate dilution steps in your assay buffer.
-
Lower the Final Compound Concentration: You may be working above the compound's maximum soluble concentration.
-
Increase pH: The most effective solution is often to increase the pH of your final assay buffer, if your experiment allows.
Q3: Can I dissolve the compound directly in PBS or cell culture media?
This is generally not recommended. Standard PBS (pH 7.4) and most cell culture media are at a neutral pH, where the compound's aqueous solubility is very low. Attempting to dissolve it directly will likely result in an incomplete solution or a fine suspension, leading to inaccurate concentration and unreliable assay results.
Q4: How can I prepare a water-based stock solution?
You can prepare an aqueous stock solution by converting the acid to its salt form using a base. A common method is to use a molar equivalent of sodium hydroxide (NaOH). For example, to make a 10 mM aqueous stock, you would add 1 equivalent of 10 mM NaOH. This creates the highly soluble sodium salt of the compound. See Protocol 2 for a detailed procedure.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more persistent solubility issues.
Issue 1: Precipitate Forms in the Assay Plate Over Time
-
Possible Cause: The compound concentration is at or near its limit of solubility, and it is slowly crystallizing out of the solution. Temperature fluctuations in the incubator can also reduce solubility[7][8].
-
Troubleshooting Steps:
-
Verify Maximum Solubility: The first step is to empirically determine the maximum soluble concentration of the compound in your specific assay medium using a method like the one described in Protocol 3 .
-
Work at a Lower Concentration: Once the solubility limit is known, ensure your highest assay concentration is below this limit. Any data obtained from concentrations with visible precipitate should be considered unreliable[6].
-
Incorporate a Solubility Enhancer: If higher concentrations are required, consider using a formulation aid. Cyclodextrins are a common choice as they can form inclusion complexes that increase the apparent solubility of guest molecules[5][9].
-
Control Incubator Conditions: Ensure your incubator has stable temperature and humidity to minimize evaporation, which can concentrate the compound and lead to precipitation[7].
-
Issue 2: Inconsistent Assay Results or Lower-Than-Expected Potency
-
Possible Cause: Undissolved compound is present as a micro-precipitate, which is not always visible to the naked eye. This means the actual concentration of the compound in solution is lower than the nominal concentration, leading to inaccurate results.
-
Troubleshooting Steps:
-
Pre-clear Your Dilutions: Before adding the compound to your assay, briefly centrifuge the diluted solutions at high speed (e.g., >10,000 x g for 5-10 minutes) and use only the supernatant. This will remove any undissolved micro-precipitates.
-
Optimize the Dilution Scheme: A poor dilution technique can introduce variability. Follow a rigorous, validated dilution protocol. The workflow in the diagram below provides a robust starting point.
-
Re-evaluate Your Stock Solution: Ensure your primary organic stock solution is fully dissolved. If crystals are visible in the stock, warm it gently (e.g., in a 37°C water bath) and vortex until fully dissolved before making dilutions[6].
-
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.477 mg of this compound (MW: 247.67 g/mol ).
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously. If necessary, warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.
-
Storage: Store in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Protocol 2: Preparation of a 10 mM pH-Adjusted Aqueous Stock
This protocol creates the more soluble sodium salt of the compound.
-
Weigh Compound: Accurately weigh out 2.477 mg of this compound.
-
Prepare Base: Use a stock solution of 1 M NaOH to prepare a 10 mM NaOH working solution in nuclease-free water.
-
Solubilize: Add 1 mL of the 10 mM NaOH solution to the compound.
-
Dissolve: Vortex until the compound is fully dissolved. The solution should be clear. The pH of this stock solution will be basic.
-
pH Adjustment (Optional): If required for downstream applications, the pH can be carefully adjusted downwards with dilute HCl. However, be aware that lowering the pH too much will cause the compound to precipitate. It is often better to dilute this basic stock into a well-buffered final assay medium.
-
Storage: Store at 4°C for short-term use or aliquot and freeze at -20°C.
Protocol 3: Determining Maximum Soluble Concentration in Assay Media
This protocol uses turbidity (light scattering) to estimate the solubility limit[6].
-
Prepare Stock: Create a high-concentration stock in DMSO (e.g., 50 mM) as described in Protocol 1 .
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the DMSO stock in a 96-well plate (e.g., 100 µL of 50 mM + 100 µL DMSO, mix, transfer 100 µL to next well, etc.). This creates a range of concentrations in DMSO.
-
Transfer to Assay Media: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a fixed volume of your final assay buffer (e.g., 198 µL). This keeps the final DMSO concentration constant at 1%.
-
Include Controls: Prepare a "vehicle control" well with 198 µL of media and 2 µL of DMSO only.
-
Equilibrate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb, typically between 500-600 nm.
-
Analysis: The concentration at which the absorbance begins to rise significantly above the vehicle control baseline is the approximate limit of solubility. Visual inspection for cloudiness or precipitate should confirm the spectrophotometer readings.
Data Summary
| Solvent/System | Solubility Behavior | Recommended Starting Concentration | Key Considerations |
| DMSO | High | 10-50 mM | Anhydrous grade is essential. Keep final assay concentration <0.5% to avoid cell toxicity. |
| Ethanol | Good | 10-20 mM | Can be more compatible with certain assays but is also volatile. |
| Aqueous Buffer (pH < 7) | Very Poor | Not Recommended | Compound will be in its insoluble protonated form. |
| Aqueous Buffer (pH > 8) | Good | 1-10 mM | Compound is converted to its more soluble carboxylate salt. Buffer capacity is important. |
| Cell Culture Media (pH ~7.4) | Poor | < 100 µM (highly dependent on media composition) | Solubility is limited. Must be determined empirically (Protocol 3 ). Serum proteins may aid or hinder solubility. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 101(9), 3025-3036. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3. Retrieved from [Link]
-
R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents. Retrieved from [Link]
-
IJSRP. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]
-
IJPSR. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]
Sources
- 1. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. ijsrp.org [ijsrp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 4-Chloro-2-(phenylamino)benzoic Acid Under Stress Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-(phenylamino)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation under various stress conditions. The information herein is synthesized from established chemical principles and data from structurally related compounds to provide a robust framework for your experimental design and interpretation.
I. Understanding the Molecule: Predicted Stability Profile
This compound possesses several functional groups that are susceptible to degradation under forced stress conditions. Understanding these potential liabilities is the first step in designing a robust stability-indicating analytical method.
-
Amide-like Linkage (Secondary Amine): The bond between the phenylamino group and the benzoic acid moiety is a key area of interest. While not a classic amide, the secondary amine linkage can be susceptible to oxidative stress.[1][2][3]
-
Carboxylic Acid Group: This functional group can undergo decarboxylation under certain thermal stress conditions, although benzoic acid itself is relatively stable to high temperatures.
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzoic acid ring can influence its electronic properties and may be a site for photolytic degradation.[4][5][6]
-
Diphenylamine Moiety: The core structure is a derivative of N-phenylanthranilic acid, which is known to be susceptible to oxidation.[7][8][9]
II. Frequently Asked Questions (FAQs) on Stress Testing
This section addresses common questions encountered during forced degradation studies of this compound.
A. Hydrolytic Degradation
Question 1: I am not observing any degradation of this compound under acidic or basic hydrolysis at room temperature. What should I do?
Answer: It is not uncommon for aromatic compounds with stable linkages to resist hydrolysis at ambient temperatures. To induce degradation, you should consider the following, in a stepwise manner:
-
Increase Temperature: Elevate the temperature of your reaction. Refluxing in 0.1 N HCl or 0.1 N NaOH is a standard next step.[10] If no degradation is observed, you can cautiously increase the acid or base strength and the duration of heating.[10]
-
Co-solvents: If your compound has poor aqueous solubility, which can limit its interaction with the hydrolyzing agent, consider using a co-solvent. The choice of co-solvent is critical and should be inert under the reaction conditions. Methanol or acetonitrile are common choices.[11]
-
Monitor Closely: When using harsher conditions, it is crucial to monitor the degradation progress at multiple time points to avoid complete degradation of the parent compound. The goal is to achieve a target degradation of 5-20%.[12][13]
Question 2: What are the likely degradation products from hydrolysis?
Answer: Based on the structure of this compound, the primary amide-like linkage is the most probable site for hydrolytic cleavage under harsh acidic or basic conditions. However, given the stability of the diphenylamine structure, significant hydrolysis of the C-N bond is less likely compared to a typical amide. More likely degradation pathways under harsh hydrolytic conditions could involve modifications to the carboxylic acid group or the aromatic rings, although specific products are not documented in the literature for this molecule. It is crucial to employ a powerful analytical technique like LC-MS/MS to identify the masses of any observed degradants to aid in their structural elucidation.
B. Oxidative Degradation
Question 3: I am seeing multiple degradation peaks in my chromatogram after oxidative stress with hydrogen peroxide. How can I control the reaction and identify the primary degradants?
Answer: Oxidative degradation can be complex and often yields multiple products. Here’s a systematic approach to manage and interpret your results:
-
Control the Oxidant Concentration: Hydrogen peroxide is a common and potent oxidizing agent. Start with a low concentration (e.g., 3% H₂O₂) and monitor the degradation over time.[10] If the degradation is too rapid or extensive, reduce the concentration or the reaction temperature.
-
Alternative Oxidizing Agents: Besides hydrogen peroxide, other agents like metal ions or radical initiators (e.g., AIBN) can be used to investigate different oxidative pathways.[10]
-
Identify Degradation Products: The secondary amine is a likely site of oxidation, potentially forming N-oxides or hydroxylated species.[1][3] The aromatic rings can also be hydroxylated. Use a mass spectrometer coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the degradation products. This will provide valuable clues to their structures. For example, an increase of 16 amu often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).
Question 4: My mass balance is poor after oxidative degradation. What could be the reason?
Answer: Poor mass balance in oxidative stress studies can be attributed to several factors:
-
Formation of Non-Chromophoric Products: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by standard HPLC-UV methods. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
-
Formation of Volatile Degradants: The degradation process might lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of Degradants: Some degradation products may have lower solubility in the reaction medium and precipitate out of the solution. Visually inspect your samples for any precipitates.
C. Photolytic Degradation
Question 5: I am not observing any photodegradation. Is this compound photostable?
Answer: While some compounds are inherently photostable, it's essential to ensure that the experimental conditions are appropriate to induce photodegradation if the molecule is susceptible.
-
ICH Q1B Guidelines: Ensure your photostability testing adheres to the ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.
-
Solvent Selection: The choice of solvent can influence photodegradation. Ensure the solvent is transparent in the UV-Vis region of the light source and does not act as a photosensitizer or quencher unless that is a specific parameter you are investigating.
-
Physical Form: Test the compound in both solid and solution states, as the degradation pathways can differ.
Question 6: What are the potential photodegradation pathways for this molecule?
Answer: Chlorinated aromatic compounds can undergo photolytic degradation.[4][5][6] A potential pathway for this compound could be the reductive dehalogenation of the chloro-substituent on the benzoic acid ring. Additionally, photo-oxidation can occur, leading to hydroxylated products on the aromatic rings.
III. Troubleshooting Guide for Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. Here are some common troubleshooting scenarios and their solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between the parent peak and a degradation product. | - Inappropriate column chemistry.- Mobile phase composition not optimized. | 1. Column Selection: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. This can provide alternative interactions with the analytes.2. Mobile Phase pH: The pKa of this compound's carboxylic acid group will influence its retention. Adjusting the mobile phase pH can significantly alter the retention times of the parent compound and any acidic or basic degradants.[14]3. Organic Modifier: If using acetonitrile, try methanol or a combination of both. These solvents have different selectivities and can improve peak separation. |
| Peak tailing for the parent compound. | - Secondary interactions with the stationary phase.- Column overload. | 1. Mobile Phase Additives: Add a small amount of a competing agent to the mobile phase, such as triethylamine (for basic compounds) or a different buffer, to mask active sites on the silica support.2. Reduce Sample Concentration: Inject a lower concentration of your sample to see if the peak shape improves. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Mobile phase not properly degassed.- Column not equilibrated. | 1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use to prevent bubble formation in the pump.3. Ensure Column Equilibration: Flush the column with the initial mobile phase conditions for a sufficient time before injecting your first sample. |
| No degradation products are detected after stress testing. | - The compound is stable under the applied conditions.- The analytical method is not capable of separating the degradants from the parent peak. | 1. Increase Stress Conditions: As outlined in the FAQs, systematically increase the severity of the stress conditions (temperature, concentration of stressing agent, duration).2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. If the peak is impure, it indicates the presence of a co-eluting degradation product. The method then needs to be re-developed for better separation. |
IV. Experimental Protocols & Visualizations
A. General Protocol for Forced Degradation Studies
This protocol provides a starting point for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep at room temperature and 60°C. Sample at 0, 2, 6, 24, and 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at room temperature and 60°C. Sample at 0, 2, 6, 24, and 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature. Sample at 0, 2, 6, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in a calibrated oven. Sample at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
B. Recommended Starting HPLC Method
This method is a general starting point and will likely require optimization for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determine by UV scan) |
| Injection Volume | 10 µL |
C. Visual Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
D. Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
V. References
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
Unknown. (n.d.). Oxidation of Secondary and Primary Amines. [Link]
-
MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. [Link]
-
Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1639.
-
Mattevi, A. (2006). Oxidation of Amines by Flavoproteins. PMC, 1779(11), 2195–2203. [Link]
-
Scirp.org. (n.d.). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. [Link]
-
ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines. [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]
-
Chemistry Universe. (2025, August 31). Amines-Part 8-Chemical Properties 2-Oxidation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. [Link]
-
PubMed. (2009). Degradation of Diphenylamine by Persulfate: Performance Optimization, Kinetics and Mechanism. [Link]
-
Loba Chemie. (2015). N-PHENYLANTHRANILIC ACID AR MSDS. [Link]
-
BrJAC. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. [Link]
-
Unknown. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. [Link]
-
Asian Journal of Chemistry. (2025). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]
-
PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
SciSpace. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Chlorinated Aromatic Compounds. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]
-
PubMed. (n.d.). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MDPI. (n.d.). Response of Biochemical Properties in Agricultural Soils Polluted with 4-Chloro-2-methylphenoxyacetic Acid (MCPA) under Severe Drought Conditions. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biomedres.us [biomedres.us]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Chloro-2-(phenylamino)benzoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-2-(phenylamino)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important chemical transformation. We will delve into the nuances of the Ullmann condensation, offering troubleshooting advice and frequently asked questions to navigate the challenges of transitioning from bench-scale to larger-scale production.
I. The Core Reaction: Ullmann Condensation for C-N Bond Formation
The synthesis of this compound is typically achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][2] This reaction involves the coupling of an aryl halide (2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid) with an amine (aniline) in the presence of a copper catalyst and a base.[1][3] While robust at the lab scale, scaling up this reaction introduces challenges related to reaction kinetics, heat transfer, and purification.
Reaction Scheme:
Caption: General workflow of the Ullmann condensation for synthesizing this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common issues encountered during the scale-up of the Ullmann condensation in a question-and-answer format.
Q1: My reaction yield has significantly dropped upon scaling up. What are the likely causes?
A1: A decrease in yield during scale-up is a frequent issue and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal temperature throughout the reaction mixture. Hotspots can lead to thermal degradation of starting materials, intermediates, or the final product.
-
Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling system. For very large scales, consider a jacketed reactor with controlled fluid circulation.
-
-
Poor Mixing: Inadequate agitation can result in localized high concentrations of reactants or catalyst, leading to side reactions or incomplete conversion.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity. Baffles within the reactor can also improve mixing.
-
-
Catalyst Activity and Loading: The activity of the copper catalyst can be a critical variable.[4]
-
Solution: Use a fresh, high-purity copper source.[5] The catalyst loading (mol%) may need to be re-optimized for the larger scale. Sometimes, a slight increase in catalyst loading can compensate for mixing inefficiencies.
-
-
Atmosphere Control: While some Ullmann reactions are tolerant to air, sensitivity to oxygen can increase with longer reaction times typical of larger scales, leading to catalyst deactivation.[4]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[4]
-
Q2: I'm observing the formation of significant byproducts. How can I improve the reaction's selectivity?
A2: The formation of multiple products can often be traced back to side reactions like the homocoupling of the aryl halide.[4]
-
Temperature Optimization: High temperatures can promote undesired side reactions.[4]
-
Solution: Carefully control the reaction temperature. It may be beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Stoichiometry of Reactants: The ratio of aniline to the aryl halide can influence selectivity.
-
Solution: Using a slight excess of aniline can sometimes suppress the homocoupling of the aryl halide. However, this needs to be balanced with the ease of purification.
-
-
Choice of Base: The nature and amount of the base are crucial.
-
Solution: Potassium carbonate is a commonly used base.[6] The amount of base should be sufficient to neutralize the generated acid. An excess of a very strong base might promote side reactions.
-
Q3: The purification of the final product is proving difficult at a larger scale. What strategies can I employ?
A3: Purification is a critical step in obtaining a high-purity final product.
-
Initial Work-up: The initial work-up procedure is key to removing a significant portion of impurities.
-
Filtration and Washing: Efficient removal of inorganic salts and unreacted starting materials is essential.
-
Solution: The precipitated solid should be thoroughly washed with water. Additional washes with a suitable organic solvent in which the product has low solubility can also be beneficial.
-
-
Recrystallization: This is often the most effective method for achieving high purity.
-
Solution: Select a solvent or a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, benzene, or mixtures containing these.
-
Quantitative Data Summary: Typical Reaction Parameters
| Parameter | Lab Scale (e.g., 10 mmol) | Pilot/Production Scale | Key Considerations for Scale-Up |
| Aryl Halide | 2-bromo-4-chlorobenzoic acid | 2,4-dichlorobenzoic acid | Cost and availability often favor the dichloro starting material for larger scales. |
| Aniline | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | A slight excess can improve conversion but may complicate purification. |
| Copper Catalyst | Copper bronze, CuI | Copper powder, CuI, CuO | Catalyst form and activity can impact reaction rate and yield.[4] |
| Base | K₂CO₃ (2.0 - 2.5 equivalents) | K₂CO₃, Na₂CO₃ | Ensure sufficient base to neutralize the generated acid. |
| Solvent | DMF, NMP | DMF, NMP, or higher boiling point solvents | High-boiling polar aprotic solvents are typical.[1] Solvent recovery and cost are important at scale. |
| Temperature | Reflux (~153°C for DMF) | 140-160°C | Precise temperature control is critical to minimize side reactions. |
| Reaction Time | 4 - 8 hours | 8 - 12 hours or longer | Monitor reaction progress by a suitable analytical method (e.g., HPLC). |
III. Step-by-Step Experimental Protocol (Illustrative Pilot Scale)
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
Materials:
-
2,4-Dichlorobenzoic acid
-
Aniline
-
Potassium Carbonate (anhydrous)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet with 2,4-dichlorobenzoic acid.
-
Addition of Reagents: Under a nitrogen atmosphere, add aniline, potassium carbonate, and copper(I) iodide to the reactor.
-
Solvent Addition: Add DMF to the reactor.
-
Heating and Reaction: Begin stirring and slowly heat the reaction mixture to the target temperature (e.g., 150°C). Maintain this temperature and monitor the reaction progress by HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the reaction mixture with continued stirring.
-
Precipitation: Carefully add concentrated hydrochloric acid to adjust the pH of the aqueous solution to approximately 3-4, causing the product to precipitate.
-
Isolation: Isolate the crude product by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in the scale-up synthesis.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different copper catalyst? A: Yes, various copper sources can be used, including copper powder, copper(I) oxide, and other copper(I) salts. However, the optimal catalyst and its loading may need to be re-determined for your specific reaction conditions.
Q: Is it possible to run this reaction without a solvent? A: While some Ullmann reactions can be performed under solvent-free conditions, for this particular transformation, a high-boiling polar aprotic solvent is generally necessary to achieve reasonable reaction rates and facilitate heat transfer, especially at scale.
Q: What are the key safety considerations for this process? A: The reaction involves high temperatures and potentially flammable solvents. Ensure proper ventilation and use appropriate personal protective equipment (PPE). The acidification step with concentrated hydrochloric acid should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q: Can I use a different base? A: Other inorganic bases like sodium carbonate or organic bases such as triethylamine can be used, but their effectiveness and impact on the reaction profile may vary. Potassium carbonate is a common and cost-effective choice.
Q: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the limiting starting material (typically the aryl halide) using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
V. References
-
Optimization of reaction conditions. a | Download Table. ResearchGate. Available from: [Link]
-
A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. Arabian Journal of Chemistry. Available from: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ullmann Reaction Questions. Sciencemadness Discussion Board. Available from: [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing). Available from: [Link]
-
Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Globe Thesis. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-Chloro-2-(phenylamino)benzoic acid
For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-2-(phenylamino)benzoic acid. Beyond a simple checklist of validation parameters, this document elucidates the scientific rationale behind methodological choices, presents a comparative analysis against alternative analytical techniques, and offers a robust framework for ensuring data integrity and regulatory compliance.
The Analytical Challenge: Quantifying this compound
This compound (CAS No: 19218-88-3) is an aromatic carboxylic acid derivative.[1][2][3][4] Its structure, featuring a benzoic acid moiety, a secondary amine linker, and a chlorinated phenyl ring, dictates its physicochemical properties, such as its UV absorbance, polarity, and solubility, which are critical for developing a quantitative analytical method. Accurate quantification is essential for process control, impurity profiling, and stability testing in pharmaceutical development.
While several analytical techniques can be employed, reversed-phase HPLC with UV detection is the workhorse of the pharmaceutical industry for this type of analyte due to its high resolution, sensitivity, and robustness.[5] This guide will focus on validating such a method, comparing its performance characteristics with other viable, albeit often more complex, techniques like LC-MS/MS and GC-MS.
The Foundation: A Representative RP-HPLC Method
Before validation can commence, a suitable chromatographic method must be developed. Based on the structure of this compound, a reversed-phase method is the logical choice. The acidic nature of the carboxylic acid group necessitates a buffered mobile phase to ensure consistent peak shape and retention time.
Proposed HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. A 250 mm length ensures high resolution. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) | A mixture of organic solvent and aqueous buffer allows for the efficient elution of this moderately polar compound. A low pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 254 nm | The conjugated aromatic system of the molecule is expected to have a strong UV absorbance, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The Core of Compliance: HPLC Method Validation Protocol
Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6][7] The parameters evaluated are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If analyzing a formulated product, inject a solution of the formulation excipients without the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks (resolution > 2).
-
Peak Purity: Utilize a Photodiode Array (PDA) detector to assess the peak purity of the analyte in both unstressed and stressed samples. The peak purity index should be close to unity.
.dot
Caption: Workflow for establishing method specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target assay concentration). A typical range for an API assay could be 50 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495000 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.[7]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 101.1 | 101.1 |
| 120% | 120.0 | 119.4 | 99.5 |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | %RSD |
| Repeatability | 1 | 1 | A | 100.2 | 0.85 |
| Intermediate | 2 | 2 | B | 99.7 | 0.91 |
| Overall | - | - | - | 99.9 | 1.10 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity analysis but are also determined for assay methods.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by a signal-to-noise ratio, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[7]
Hypothetical Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.4 µg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, plate count) must still pass their predefined criteria.
-
The change in peak area should not be significant.
.dot
Sources
- 1. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | 19218-88-3 [m.chemicalbook.com]
- 4. stenutz.eu [stenutz.eu]
- 5. actascientific.com [actascientific.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Anti-Inflammatory Activity of 4-Chloro-2-(phenylamino)benzoic acid and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac, and the lesser-known compound, 4-Chloro-2-(phenylamino)benzoic acid. While diclofenac's profile is extensively documented, this guide frames the comparison from the perspective of evaluating a novel chemical entity against a known standard. It outlines the theoretical basis for the anti-inflammatory potential of this compound and presents a rigorous experimental framework for its direct comparison with diclofenac.
Introduction: Profiling the Contenders
Diclofenac , a phenylacetic acid derivative, is a potent NSAID with a long history of clinical use for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its efficacy in treating a range of inflammatory conditions is well-documented.[1]
This compound belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid.[2][3][4] While specific data on its anti-inflammatory activity is not widely available in peer-reviewed literature, its structural similarity to other fenamates like mefenamic acid and niflumic acid suggests a comparable mechanism of action.[1][3][5] This guide will, therefore, infer its likely properties and propose a suite of experiments for empirical validation.
Mechanism of Action: A Tale of Two Structures
The primary anti-inflammatory mechanism of most NSAIDs, including diclofenac and likely this compound, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5][6]
Diclofenac's Multifaceted Inhibition:
Diclofenac is known to inhibit both COX-1 and COX-2 enzymes, with some studies suggesting a relative selectivity for COX-2.[5] The inhibition of COX-2 is largely responsible for its anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[2] Beyond COX inhibition, diclofenac's therapeutic action is augmented by several other mechanisms, including:
-
Inhibition of the thromboxane-prostanoid receptor.[5]
-
Alteration of arachidonic acid release and uptake.[5]
-
Inhibition of lipoxygenase enzymes.[5]
-
Activation of the nitric oxide-cGMP antinociceptive pathway.[5]
This compound: The Fenamate Profile:
As a fenamate, this compound is predicted to act as a COX inhibitor.[2][3][4] Fenamates, as a class, are known to inhibit both COX-1 and COX-2.[3] The specific selectivity profile of this compound for COX-1 versus COX-2 would require empirical determination through the assays outlined later in this guide. The structure-activity relationship of fenamates suggests that substitutions on the phenyl rings can influence potency and selectivity.[6]
Quantitative Comparison of Anti-Inflammatory Activity: An Experimental Roadmap
To objectively compare the anti-inflammatory activity of this compound and diclofenac, a combination of in vivo and in vitro assays is recommended. The following protocols provide a robust framework for this evaluation.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[7]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control (Vehicle)
-
Diclofenac (positive control, e.g., 10 mg/kg)
-
This compound (at various doses, e.g., 10, 20, 40 mg/kg)
-
-
Drug Administration: Test compounds and the vehicle are administered orally 30-60 minutes before the induction of inflammation.[8]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[8][9]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Rationale for Experimental Choices:
-
Carrageenan: This phlogistic agent induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, making it ideal for assessing NSAID activity.[7]
-
Time Points: Measuring paw volume at multiple time points allows for the characterization of the time-course of the anti-inflammatory effect.
-
Dose-Response: Testing multiple doses of the novel compound is crucial for determining its potency (ED50).
In Vitro Assays: COX Inhibition and Prostaglandin E2 Production
These assays provide a mechanistic understanding of the compounds' activity at the molecular level.
1. COX-1/COX-2 Inhibition Assay:
This assay directly measures the ability of the compounds to inhibit the activity of the COX enzymes.
Experimental Protocol:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is utilized. The assay measures the peroxidase activity of COX.
-
Procedure:
-
The test compounds (diclofenac and this compound) are pre-incubated with the COX enzymes at various concentrations.
-
Arachidonic acid is then added to initiate the reaction.
-
The formation of Prostaglandin G2 (PGG2) is measured by monitoring the oxidation of a chromogenic substrate.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 are determined for each compound. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is then calculated.
2. Prostaglandin E2 (PGE2) Immunoassay:
This assay quantifies the downstream effect of COX inhibition by measuring the production of PGE2 in a cellular context.
Experimental Protocol:
-
Cell Model: A suitable cell line that expresses COX enzymes, such as RAW 264.7 macrophages or A549 human lung carcinoma cells, is used.
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Treatment: Cells are pre-treated with various concentrations of diclofenac or this compound before LPS stimulation.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[3][10][11][12][13]
-
Data Analysis: The IC50 values for the inhibition of PGE2 production are calculated for each compound.
Data Summary and Interpretation
The data generated from these experiments should be summarized in clear, comparative tables.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | X ± SD | - |
| Diclofenac | 10 | Y ± SD | Z% |
| This compound | 10 | A ± SD | B% |
| This compound | 20 | C ± SD | D% |
| This compound | 40 | E ± SD | F% |
Table 2: In Vitro COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Diclofenac | Value ± SD | Value ± SD | Calculated Value |
| This compound | Value ± SD | Value ± SD | Calculated Value |
Table 3: In Vitro Inhibition of PGE2 Production
| Compound | IC50 for PGE2 Inhibition (µM) |
| Diclofenac | Value ± SD |
| This compound | Value ± SD |
Conclusion
This guide provides a scientifically rigorous framework for comparing the anti-inflammatory activity of this compound with the established NSAID, diclofenac. By employing a combination of in vivo and in vitro assays, researchers can obtain a comprehensive understanding of the novel compound's potency, mechanism of action, and COX selectivity profile. This data-driven approach is essential for the preclinical evaluation of new anti-inflammatory drug candidates.
References
Sources
- 1. What is Niflumic Acid used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of fenamates as Slo2.1 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diclofenac [webbook.nist.gov]
- 12. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Anilino-4-Chlorobenzoic Acid Derivatives as Kinase Inhibitors
For researchers and drug development professionals, the 2-anilino-benzoic acid scaffold represents a privileged structure in medicinal chemistry. Its inherent ability to engage with the hinge region of protein kinases has made it a cornerstone for the development of targeted inhibitors. This guide provides an in-depth comparison of derivatives based on the 2-anilino-4-chlorobenzoic acid core, focusing on the critical structure-activity relationships (SAR) that govern their potency as kinase inhibitors, with a particular emphasis on p38 MAP kinase, a key regulator of inflammatory responses.
The Scientific Rationale: Targeting p38 MAP Kinase in Inflammation
The selection of a molecular target is the foundational decision in any drug discovery campaign. Our focus on p38 mitogen-activated protein (MAP) kinase is predicated on its central role in orchestrating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][2] Dysregulation of this signaling pathway is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis.[1][3] By inhibiting p38 MAP kinase, we can effectively disrupt this inflammatory cascade at a critical node, presenting a powerful therapeutic strategy.[2][4]
The 2-anilino-4-chlorobenzoic acid scaffold is an exemplary starting point for designing p38 inhibitors. The N-H group of the anilino bridge and the nitrogen of an adjacent heterocycle (in many analogs) can form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, while the substituted phenyl rings can be modified to achieve potent and selective interactions within the pocket itself.[1]
The p38 MAP Kinase Signaling Pathway
The following diagram illustrates the signaling cascade leading to an inflammatory response, highlighting the intervention point for p38 inhibitors.
Caption: The p38 MAP Kinase signaling cascade.
Comparative Structure-Activity Relationship (SAR) Analysis
While specific SAR data for a complete series of 2-anilino-4-chlorobenzoic acid derivatives is not consolidated in publicly available literature, robust inferences can be drawn from closely related anilino-pyrimidine and anilino-quinazoline scaffolds that target various kinases. The consistent finding across these series is that substitutions on the anilino portion of the molecule are paramount for achieving high potency.
The table below summarizes data from representative kinase inhibitors built upon similar scaffolds. This comparative analysis serves as a powerful proxy to guide the design of novel 2-anilino-4-chlorobenzoic acid derivatives. The key takeaway is the dramatic effect of modifying the electronics and sterics of the anilino ring.
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (nM) | Key SAR Insight | Reference |
| Proxy 1a | 2-Anilino-pyrimidine with unsubstituted aniline | CDK4 | > 5000 | The unsubstituted anilino group provides a poor fit and low potency. | |
| Proxy 1b | 2-Anilino-pyrimidine with 4-methyl anilino | CDK4 | 62.04 | A small, electron-donating group at the para-position significantly improves potency. | |
| Proxy 1c | 2-Anilino-pyrimidine with 4-piperazinyl-anilin o | CDK4 | 23.59 | Introducing a larger, more soluble group like piperazine further enhances inhibitory activity, likely through additional interactions. | |
| Proxy 2a | 4-Anilino-quinazoline with 3-chloro-4-fluoro anilino | EGFR | 12 | Halogenation on the anilino ring is a common strategy to increase potency. | [5] |
| Proxy 2b | 4-Anilino-quinazoline with 3-chloro-4-(3-fluorobenzyloxy) anilino | EGFR | 37 | Adding a larger, flexible benzyloxy group can capture additional binding interactions within the active site. | [5] |
| Proxy 2c | Proxy 2b with 3-acrylamido-phenoxy at C6 | ErbB-2 | 29 | Modifications on the quinazoline ring, distal to the anilino group, can be used to fine-tune selectivity and potency against related kinases. | [5] |
Key Experimental Workflows for SAR Determination
To rigorously establish the SAR of novel derivatives, a tiered experimental approach is essential. This workflow ensures that resources are focused on the most promising compounds.
Experimental Workflow Diagram
Caption: Iterative workflow for SAR-driven drug discovery.
Protocol 1: p38α MAP Kinase Inhibition Assay (Biochemical)
This protocol describes a robust, high-throughput method to determine the direct inhibitory activity (IC₅₀) of test compounds against the isolated p38α enzyme. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a specific substrate.
Rationale: This is the primary screen. It is a direct, clean measure of target engagement, free from the complexities of cellular systems. A luminescence-based readout (like ADP-Glo™) is chosen for its high sensitivity and wide dynamic range.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant active human p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in kinase buffer to desired concentrations.
-
Prepare a 10 mM stock solution of ATP in water.
-
Serially dilute test compounds in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Add 5 µL of kinase buffer containing the p38α enzyme and substrate to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Causality Check: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
-
Signal Detection (Using ADP-Glo™ Assay as an example):
-
After a 60-minute incubation at 30°C, stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Carrageenan-Induced Paw Edema Assay (In Vivo)
This protocol is a classic and reliable method for evaluating the in vivo anti-inflammatory efficacy of lead compounds.[6][7]
Rationale: While an in vitro assay confirms target binding, an in vivo model is essential to assess a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its ultimate therapeutic effect in a complex biological system. Carrageenan induces a localized, acute inflammatory response that is highly dependent on mediators regulated by the p38 pathway.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Trustworthiness: Fast the animals overnight before the experiment to ensure consistent absorption of the orally administered compounds.
-
-
Compound Administration:
-
Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Statistically analyze the data (e.g., using ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effect.
-
Conclusion and Future Directions
The 2-anilino-4-chlorobenzoic acid scaffold is a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of substituents on the anilino ring, where modifications can dramatically influence potency by optimizing interactions within the enzyme's ATP-binding pocket. The presented data from analogous chemical series strongly supports a discovery strategy focused on modifying this part of the molecule.
Future work should focus on synthesizing a dedicated library of 2-anilino-4-chlorobenzoic acid derivatives and screening them against a panel of kinases, with a primary focus on p38 MAP kinase. By employing the robust biochemical and in vivo protocols detailed here, researchers can efficiently identify lead candidates with potent anti-inflammatory properties, paving the way for new therapeutic interventions.
References
- ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... [Image].
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11).
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2025, August 6). [PDF].
- Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). PubMed.
- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022).
- Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (n.d.). PubMed.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). PubMed.
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (2011). International Journal of Drug Development and Research.
- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022).
- Inhibitors of p38 kinase and their use disclosed by Scios. (2001). BioWorld.
- Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. (n.d.). PubMed.
- p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. (n.d.). PubMed.
Sources
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Analysis of 4-Chloro-2-(phenylamino)benzoic Acid Polymorphs: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and ultimately, its bioavailability. 4-Chloro-2-(phenylamino)benzoic acid, a molecule of interest in medicinal chemistry, exhibits polymorphism—the ability to exist in multiple crystalline forms. This guide provides an in-depth comparative analysis of the known polymorphs of this compound, offering a crucial resource for researchers, scientists, and drug development professionals. Understanding the distinct characteristics of each polymorphic form is essential for selecting the optimal solid form for further development and ensuring the consistency and efficacy of the final drug product.
Introduction to the Polymorphism of this compound (CPAA)
This compound (CPAA), a derivative of N-phenylanthranilic acid, has been identified to exist in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] These polymorphs arise from different arrangements of the molecules in the crystal lattice, driven by conformational flexibility and intermolecular interactions, such as the sp²C-H···Cl hydrogen bond.[1] The conformational differences between the polymorphs can lead to significant variations in their physicochemical properties.
The existence of multiple polymorphic forms necessitates a thorough screening and characterization process during drug development.[3][4] A metastable form might offer the advantage of higher solubility, potentially leading to improved bioavailability, but it carries the risk of converting to a more stable, less soluble form during manufacturing or storage, which could compromise the drug's performance.[4] Therefore, a comprehensive understanding of the preparation, characterization, and relative stability of each polymorph is critical.
Synthesis and Preparation of CPAA Polymorphs
The initial synthesis of the this compound molecule is typically achieved through an Ullmann condensation reaction.[2] Subsequently, the different polymorphic forms can be obtained through controlled crystallization from various solvents.
General Synthesis of this compound
A common route for the synthesis of N-phenylanthranilic acid derivatives is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine.[5][6] For CPAA, this involves the reaction of 2,4-dichlorobenzoic acid with aniline in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2,4-dichlorobenzoic acid, aniline, potassium carbonate (K₂CO₃), copper(I) oxide (Cu₂O), and a suitable solvent (e.g., N,N-dimethylformamide - DMF or 2-ethoxyethanol).
-
Procedure:
-
Combine 2,4-dichlorobenzoic acid, aniline, and potassium carbonate in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of copper(I) oxide to the mixture.
-
Add the solvent and heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Preparation of Polymorphic Forms
The selective crystallization of Forms I, II, and III is achieved by carefully controlling the crystallization conditions, particularly the choice of solvent and the rate of solvent evaporation.[2]
Experimental Protocol: Polymorph Crystallization
-
General Procedure:
-
Prepare a saturated solution of purified CPAA in the chosen solvent at an elevated temperature.
-
Allow the solution to cool and the solvent to evaporate under controlled conditions.
-
Collect the resulting crystals by filtration.
-
Dry the crystals under vacuum.
-
-
Solvent Selection for Specific Polymorphs:
-
Form I: Can be obtained by slow evaporation from solvents such as methanol, ethanol, and isopropanol.
-
Form II: Can be crystallized from solvents like acetone and ethyl acetate.
-
Form III: Can be obtained from solvents such as dichloromethane and chloroform.
-
Characterization of CPAA Polymorphs
A multi-technique approach is essential for the unambiguous identification and characterization of the different polymorphic forms of CPAA.
X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is a primary tool for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern. Single-crystal X-ray diffraction provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the melting points and fusion enthalpies of the polymorphs, as well as to investigate any phase transitions between them. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and to identify the presence of solvates. DSC analysis has shown that Form II converts to Form III upon heating.[1]
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate between polymorphs based on shifts in the vibrational frequencies of specific functional groups.
The following diagram illustrates a typical workflow for the screening and characterization of CPAA polymorphs.
Caption: Workflow for Polymorph Screening and Characterization of CPAA.
Comparative Physicochemical Properties
The differences in the crystal packing of the CPAA polymorphs lead to variations in their physical and chemical properties. A summary of these properties is crucial for selecting the most suitable form for development.
Table 1: Crystallographic and Thermal Properties of CPAA Polymorphs
| Property | Form I | Form II | Form III |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/n |
| Melting Point (°C) | ~195 | ~188 | ~192 |
| Thermal Behavior | Melts | Converts to Form III upon heating | Melts |
| Relative Stability | Thermodynamically most stable | Metastable | Metastable |
Note: The melting points are approximate and can vary depending on the heating rate in DSC analysis.
Lattice energy calculations have suggested that Form I is the most thermodynamically stable polymorph.[1] This is a critical piece of information, as metastable forms (like Forms II and III) have a higher tendency to convert to the more stable form over time.[4]
The following diagram illustrates the relationship between the thermodynamic stability and the kinetic properties of the polymorphs.
Caption: Stability and Expected Solubility Relationship of CPAA Polymorphs.
Conclusion and Recommendations for Drug Development
The existence of at least three polymorphs of this compound underscores the necessity of comprehensive solid-state characterization early in the drug development process. Form I has been identified as the most thermodynamically stable form, which generally makes it the preferred candidate for development to avoid potential issues with polymorphic transformations during manufacturing and storage.
However, if the bioavailability of Form I is found to be suboptimal due to low solubility, further investigation into the metastable Forms II and III may be warranted. In such cases, a thorough risk assessment would be required, including detailed stability studies under various stress conditions (temperature, humidity) and the development of a formulation strategy to prevent or control polymorphic conversion.
It is strongly recommended that for any further development of CPAA, quantitative solubility and dissolution studies are conducted for all three polymorphic forms to establish a clear rank order and to inform formulation design. This data-driven approach will be instrumental in selecting the optimal solid form of CPAA that balances therapeutic efficacy with long-term product stability and quality.
References
- Yin, C. M. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids (Master's Thesis). Globe Thesis.
-
Liu, M., Yin, C., Chen, P., Zhang, M., Parkin, S. R., Zhou, P., ... & Long, S. (2017). sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid. CrystEngComm, 19(33), 4874-4881. [Link]
- Yu, F., Liu, M., Chen, P., Yin, C., Zhang, M., Parkin, S. R., ... & Long, S. (2018). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 20(2), 205-213.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Giron, D. (1995).
-
Fischer, F., Scholz, G., Benemann, S., Rademann, K., & Emmerling, F. (2014). Evaluation of the formation pathways of cocrystal polymorphs in liquid-assisted syntheses. CrystEngComm, 16(35), 8197-8203. [Link]
- Gonnade, R. G., & Sangtani, E. (2017). Polymorphs and Cocrystals: A Comparative Analysis. Journal of the Indian Institute of Science, 97(2), 193-226.
- RSC Publishing. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.
- Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, SP954.
- ResearchGate. (2014).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid.
- RSC Publishing. (2017).
-
Frizon, T. E., & Pinto, V. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1215. [Link]
- Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
- Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175.
- Zapała, L., & Kalembkiewicz, J. (2006).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. CRC Press.
Sources
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Chloro-2-(phenylamino)benzoic Acid (Tolfenamic Acid)
Introduction
4-Chloro-2-(phenylamino)benzoic acid, more commonly known as tolfenamic acid (TA), is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] While traditionally used for the management of migraine and inflammatory conditions such as rheumatoid arthritis, a growing body of evidence has highlighted its potential as a potent anti-cancer agent.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of tolfenamic acid, supported by experimental data from preclinical studies. We will delve into its mechanisms of action, present key quantitative data, and provide standardized protocols for its evaluation, offering valuable insights for researchers in oncology and drug development. Unlike many NSAIDs that exert their effects through cyclooxygenase (COX) inhibition, tolfenamic acid's anti-cancer activities are often mediated through COX-independent pathways, reducing its toxicity profile.[2]
Mechanism of Action: A Dual Approach to Cancer Therapy
Tolfenamic acid's anti-neoplastic effects are multifaceted, primarily revolving around the induction of apoptosis and the inhibition of key transcription factors. A significant mechanism is the induction of the pro-apoptotic and anti-tumorigenic gene, Nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1).[3] Additionally, tolfenamic acid has been shown to induce the degradation of Specificity protein (Sp) transcription factors, particularly Sp1, Sp3, and Sp4.[4][5] These transcription factors are overexpressed in many cancers and regulate the expression of genes crucial for cell proliferation and angiogenesis, such as vascular endothelial growth factor (VEGF).[3][4] By promoting the degradation of Sp proteins, tolfenamic acid effectively downregulates these pro-survival and pro-angiogenic pathways.[2][3][4]
Caption: Signaling pathway of Tolfenamic Acid's anti-cancer activity.
In Vitro Efficacy
The in vitro anti-cancer activity of tolfenamic acid has been demonstrated across a variety of cancer cell lines, including those from head and neck, pancreatic, and breast cancers.[2][3][5] The primary endpoints in these studies are typically a reduction in cell viability and the induction of apoptosis.
Summary of In Vitro Data
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| KB | Head and Neck | Dose-dependent | Reduced cell viability, induced apoptosis | [3] |
| L3.pl, MiaPaCa-2, Panc-1 | Pancreatic | 50 | Gene expression profile changes | [2] |
| Panc-1 | Pancreatic | Not specified | Induced degradation of Sp1, Sp3, and Sp4 | [4] |
| BT474, SKBR3 | Breast | 50, 100 | Inhibition of cell growth | [5] |
| HCT-116, HT-29 | Colon | 50, 100 | Inhibition of cell growth, down-regulation of β-catenin | [6] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a standard procedure for assessing the effect of tolfenamic acid on cancer cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., KB, Panc-1, BT474)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Tolfenamic acid (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of tolfenamic acid (e.g., 50 mM) in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest tolfenamic acid concentration.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of tolfenamic acid or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for an in vitro cell viability assay.
In Vivo Efficacy
The anti-tumor efficacy of tolfenamic acid has been validated in several preclinical animal models, most commonly in xenograft studies using athymic nude mice. These studies have consistently demonstrated a significant reduction in tumor growth and weight upon oral administration of tolfenamic acid.
Summary of In Vivo Data
| Animal Model | Cancer Type | Dose | Effect | Reference |
| Athymic nude mice (KB xenografts) | Head and Neck | 25 mg/kg/day | Significantly inhibited tumor growth and weight | [3] |
| Orthotopic mouse model (Panc-1 xenografts) | Pancreatic | 50 mg/kg | Decreased tumor growth and liver metastasis | [4] |
| Athymic nude mice (BT474 xenografts) | Breast | 25 mg/kg/day | Significantly decreased tumor volume and weight | [5] |
Experimental Protocol: In Vivo Xenograft Tumor Model
This protocol describes a generalized procedure for evaluating the in vivo anti-tumor efficacy of tolfenamic acid in a subcutaneous xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest (e.g., KB, BT474)
-
Matrigel (optional)
-
Tolfenamic acid
-
Vehicle for oral gavage (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare a suspension of tolfenamic acid in the chosen vehicle at the desired concentration.
-
Administer tolfenamic acid (e.g., 25 or 50 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., immunohistochemistry for NAG-1 or Sp1).
-
Caption: Workflow for an in vivo xenograft study.
Bridging In Vitro and In Vivo Findings
The in vitro and in vivo data for tolfenamic acid show a strong correlation. The concentrations of tolfenamic acid that induce apoptosis and inhibit proliferation in cell culture are achievable and effective in preclinical animal models. For instance, the doses used in clinical studies for rheumatoid arthritis (up to 10 mg/kg/day) are only 2.5-fold lower than the dose required for significant tumor growth inhibition in a xenograft mouse model (25 mg/kg/day).[3] This suggests a promising therapeutic window for tolfenamic acid in oncology. The observed in vivo anti-tumor effects, such as increased apoptosis (TUNEL staining) and NAG-1 expression in tumor sections, corroborate the mechanisms identified through in vitro experiments.[3]
Conclusion
Tolfenamic acid demonstrates significant and consistent anti-cancer efficacy both in vitro and in vivo. Its ability to induce apoptosis and inhibit cell proliferation through mechanisms such as NAG-1 induction and Sp protein degradation makes it a compelling candidate for further investigation as a cancer therapeutic. The experimental protocols provided in this guide offer a standardized framework for researchers to evaluate the efficacy of tolfenamic acid and its derivatives in various cancer models. Future studies should focus on combination therapies and the exploration of its efficacy in a broader range of cancer types.
References
-
Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression. (2012). PLoS ONE. [Link]
-
Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. (n.d.). BMC Cancer. [Link]
-
Tolfenamic Acid and Pancreatic Cancer Growth, Angiogenesis, and Sp Protein Degradation. (2006). Journal of the National Cancer Institute. [Link]
-
The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression. (2008). Molecular Cancer Therapeutics. [Link]
-
Effect of tolfenamic acid on viability and annexinpositive apoptotic... (n.d.). ResearchGate. [Link]
-
Tolfenamic Acid. (2018). Profiles of Drug Substances, Excipients, and Related Methodology. [Link]
Sources
- 1. Tolfenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 4-Chloro-2-(phenylamino)benzoic acid Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel compound, 4-Chloro-2-(phenylamino)benzoic acid, against a panel of well-characterized, clinically relevant kinase inhibitors. By following the detailed experimental protocols and data analysis frameworks outlined here, researchers can generate a robust, comparative dataset to elucidate the compound's potency, selectivity, and potential as a therapeutic agent.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology. Kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for small molecule inhibitors.
When a novel compound like this compound is identified as a potential kinase inhibitor, a critical step in its preclinical evaluation is to benchmark its activity against existing, well-understood drugs. This comparative analysis serves several key purposes:
-
Establishes Relative Potency: It quantifies the compound's inhibitory strength (typically as an IC50 value) relative to established drugs.
-
Defines Selectivity Profile: It reveals the compound's spectrum of activity across a panel of kinases, highlighting its specificity and potential off-target effects.
-
Provides Mechanistic Insight: Comparing profiles can suggest which signaling pathways the novel compound is likely to modulate.
-
Informs Clinical Strategy: A favorable comparison against standard-of-care agents can justify further development and suggest potential clinical indications.
This guide will use a selection of FDA-approved kinase inhibitors as benchmarks, each with a distinct profile, to create a rigorous comparative context for our test compound.
Selection of Benchmark Kinase Inhibitors
The choice of benchmark inhibitors is critical. A well-chosen panel should include both multi-kinase inhibitors and more targeted agents to provide a broad perspective. For this guide, we have selected the following inhibitors based on their diverse kinase inhibition profiles and clinical relevance.
-
Sorafenib: An oral multi-kinase inhibitor that targets Raf kinases (Raf-1, B-Raf) and several receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2 and PDGFR-β.[1][2][3]
-
Regorafenib: A structurally similar multi-kinase inhibitor to sorafenib, but with a distinct and broad kinase inhibition profile that includes VEGFR, TIE2, KIT, RET, and BRAF.[4][5][6] It is known for its potent anti-angiogenic and anti-proliferative effects.[6]
-
Sunitinib: An oral multi-targeted RTK inhibitor that blocks signaling through VEGFRs, PDGF-Rs, KIT, and FLT3.[7][8][9][10] It is widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8]
-
Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11][12][13][14] Its broad profile makes it an interesting benchmark for assessing off-target effects on non-receptor tyrosine kinases.[11]
-
Erlotinib: A more selective inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15][16][17][18] Including a selective inhibitor like erlotinib helps to contextualize the specificity of the test compound.
These inhibitors provide a robust framework for comparison, covering a wide range of clinically important kinase targets.
Experimental Design: In Vitro and Cellular Assays
A comprehensive benchmarking study requires a multi-faceted approach, combining direct enzymatic assays with cell-based models to assess both biochemical potency and cellular efficacy.
In Vitro Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[19] The primary output of these assays is the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Rationale for Method Selection: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity, broad applicability to different kinases, and non-radioactive format.[20][21] This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20] The signal is directly proportional to kinase activity, allowing for a precise determination of inhibition.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of each compound in DMSO. A "no inhibitor" control (DMSO only) must be included.[20]
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 10 µL of a solution containing the purified kinase of interest (e.g., VEGFR-2, B-Raf, EGFR) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10-30 minutes at room temperature to allow for compound-kinase binding.[22]
-
-
Initiation and Termination of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are typically around the Km for ATP for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.[20]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[20]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound against each kinase.
-
The following diagram illustrates the general workflow for this biochemical assay.
Caption: Workflow for the in vitro biochemical kinase assay.
Cellular Assays
While biochemical assays measure direct enzyme inhibition, cellular assays provide crucial information on a compound's ability to engage its target in a physiological context, accounting for factors like cell permeability and stability.
Rationale for Method Selection: A cellular phosphorylation assay is selected to measure the inhibition of a specific signaling pathway downstream of the target kinase.[23] This format quantifies the phosphorylation of a known substrate within the cell, providing a direct readout of the kinase's activity.[23] For example, to assess VEGFR-2 inhibition, one could measure the phosphorylation of its downstream effector, PLCγ1, in VEGF-stimulated endothelial cells.
-
Cell Culture and Plating:
-
Culture an appropriate cell line (e.g., HUVEC for VEGFR-2, A431 for EGFR) to ~80% confluency.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Starve cells of serum for 4-6 hours to reduce basal signaling.
-
Treat cells with a serial dilution of this compound and benchmark inhibitors for 1-2 hours.
-
-
Kinase Activation and Cell Lysis:
-
Stimulate the cells with an appropriate growth factor (e.g., VEGF for HUVECs, EGF for A431s) for 10-15 minutes to activate the target kinase pathway.
-
Aspirate the media and lyse the cells using the lysis buffer provided with a TR-FRET assay kit.[24]
-
-
Detection of Phosphorylation:
-
Transfer cell lysates to a TR-FRET detection plate.
-
Add the antibody mix, containing a europium-labeled antibody against the total protein and an acceptor-fluorophore-labeled antibody against the phosphorylated form of the substrate.[24]
-
Incubate for 1-2 hours at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[24]
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
-
The diagram below illustrates the key steps in the cellular phosphorylation assay.
Caption: Workflow for a cell-based TR-FRET phosphorylation assay.
Data Presentation and Interpretation
Clear and concise data presentation is essential for effective comparison. The IC50 values obtained from the biochemical and cellular assays should be summarized in tables. This allows for a direct, at-a-glance comparison of the potency and selectivity of this compound against the benchmark inhibitors.
Table 1: Comparative Biochemical IC50 Values (nM)
| Kinase Target | This compound (Test Compound) | Sorafenib | Regorafenib | Sunitinib | Dasatinib | Erlotinib |
| VEGFR-2 | 15 | 90 | 22 | 9 | 0.8 | >10,000 |
| PDGFR-β | 85 | 57 | 22 | 8 | 1.1 | >10,000 |
| B-Raf | 45 | 22 | 28 | 140 | 3.2 | >10,000 |
| c-KIT | 120 | 68 | 4 | 7 | 0.6 | >10,000 |
| Src | 550 | >5,000 | >1,000 | 230 | 0.5 | >5,000 |
| EGFR | 8,500 | >10,000 | >10,000 | >10,000 | 110 | 2 |
Note: Data for benchmark inhibitors are representative values from public sources. Data for the test compound are illustrative.
Table 2: Comparative Cellular IC50 Values (nM) for Pathway Inhibition
| Cellular Assay | This compound (Test Compound) | Sunitinib | Erlotinib |
| VEGF-induced p-PLCγ1 (HUVEC) | 150 | 88 | >20,000 |
| EGF-induced p-EGFR (A431) | >15,000 | >15,000 | 20 |
Note: Data are illustrative.
Interpretation of Results: The illustrative data in Table 1 suggests that this compound is a potent inhibitor of VEGFR-2 and B-Raf, with IC50 values in the low nanomolar range, comparable to established multi-kinase inhibitors like Sorafenib and Regorafenib. Its activity against c-KIT and PDGFR-β is moderate. Importantly, its activity against Src and EGFR is significantly lower, suggesting a degree of selectivity.
The cellular data in Table 2 corroborates the biochemical findings. The compound effectively inhibits VEGF signaling in endothelial cells but does not impact EGFR signaling at high concentrations, reinforcing its selectivity profile relative to a targeted inhibitor like Erlotinib.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel kinase inhibitor, this compound. By employing standardized biochemical and cellular assays and comparing the results against a panel of well-characterized drugs, researchers can build a comprehensive profile of their compound.
Based on the illustrative data, this compound emerges as a promising multi-kinase inhibitor with potent activity against key drivers of angiogenesis and cell proliferation. Its profile suggests it may have therapeutic potential in cancers where these pathways are dysregulated.
The logical next steps in the preclinical development of this compound would include:
-
Expanded Kinome Profiling: Screening against a large panel of kinases (e.g., >400) to fully define its selectivity and identify potential off-target liabilities.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant xenograft models.
-
Pharmacokinetic and Toxicology Studies: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and safety profile.
By rigorously benchmarking novel compounds against the established landscape of kinase inhibitors, the scientific community can more effectively identify and advance the most promising candidates into clinical development, ultimately contributing to the next generation of targeted cancer therapies.
References
-
National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. Available from: [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6171-6178. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
ResearchGate. Kinase affinity profiles of sorafenib and regorafenib [table]. Available from: [Link]
-
ResearchGate. Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5 [figure]. Available from: [Link]
-
Miyake, M., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Clinical Colorectal Cancer, 18(2), e215-e222. Available from: [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed, 18676849. Available from: [Link]
-
Grothey, A., & Marshall, J. L. (2012). New Developments in Oral Targeted Agents for Advanced Colorectal Cancer. Gastroenterology & Endoscopy News. Available from: [Link]
-
Hirte, H., et al. (2010). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. International Journal of Women's Health, 2, 253–262. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. Available from: [Link]
-
Sonpavde, G., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management, 3(2), 295–301. Available from: [Link]
-
ResearchGate. Kinase profile of dasatinib [table]. Available from: [Link]
-
Wikipedia. Sunitinib. Available from: [Link]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed, 17630449. Available from: [Link]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. Available from: [Link]
-
National Center for Biotechnology Information. Dasatinib. PubChem Compound Summary for CID 3062316. Available from: [Link]
-
Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences of the United States of America, 104(33), 13283–13288. Available from: [Link]
-
Cancer Care Ontario. SUNItinib. Available from: [Link]
-
Rehman, H., et al. (2024). Erlotinib. StatPearls. Available from: [Link]
-
van Erp, N. P. (2012). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available from: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
-
National Center for Biotechnology Information. Sorafenib. PubChem Compound Summary for CID 216239. Available from: [Link]
-
Fàbregas, C., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 17(23), 7273-7279. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Harrison, B., & Turk, B. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55628. Available from: [Link]
-
National Center for Biotechnology Information. Erlotinib. PubChem Compound Summary for CID 176870. Available from: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
-
Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(23), 7851-7865. Available from: [Link]
-
Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link]
-
Borgström, A., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15, 1354890. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 615334. Available from: [Link]
-
Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed, 39623285. Available from: [Link]
-
National Center for Biotechnology Information. compound 5 (PMID: 29579323). PubChem Compound Summary for CID 2264067. Available from: [Link]
-
Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(7), 1632. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]
-
DrugMAP. Details of the Drug. Available from: [Link]
Sources
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. reactionbiology.com [reactionbiology.com]
- 24. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(phenylamino)benzoic Acid
Authored for Laboratory Professionals in Pharmaceutical and Chemical Research
The integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical resources from acquisition to disposal. 4-Chloro-2-(phenylamino)benzoic acid, a halogenated organic compound, demands a disposal protocol that is both rigorous and meticulously executed to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety and regulatory standards.
PART 1: Hazard Assessment & Immediate Safety Protocols
Before handling any waste, a clear understanding of the substance's hazard profile is paramount. This compound is classified as a halogenated organic acid. This classification is the primary determinant for its entire disposal pathway.
-
Primary Hazards : While specific toxicity data may vary, analogous compounds such as 4-Chlorobenzoic acid are categorized as harmful if swallowed.[1] As a chlorinated organic compound, it is treated as hazardous waste, with improper disposal posing risks of environmental contamination.[2][3]
-
Regulatory Imperative : Disposal of this compound is strictly regulated. It is prohibited to discharge it into sewer systems or dispose of it as common refuse.[2][4][5]
Mandatory Personal Protective Equipment (PPE)
Adherence to PPE standards is non-negotiable. The following must be worn when handling this compound in any form (solid, solution, or as waste):
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a splash risk, such as neutralization.[6][7]
-
Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use.[1]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[3]
-
Respiratory Protection : All handling of the solid compound or its waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3][8]
PART 2: The Core Disposal Workflow: Segregation & Containment
The foundational principle for managing this waste stream is strict segregation. Halogenated organic wastes cannot be mixed with non-halogenated streams.
The Causality of Segregation : The rationale is twofold. First, the treatment methodologies are fundamentally different. Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the resulting acidic gases (e.g., hydrogen chloride).[2][9] Second, co-mingling halogenated and non-halogenated waste streams contaminates the entire volume, drastically increasing the cost and complexity of disposal, as the entire mixture must be treated as halogenated waste.[9]
Protocol for Waste Collection
-
Designate a Waste Container : Use a clearly labeled, sealable container designated exclusively for "Halogenated Organic Waste." The container must be chemically compatible with the waste.[3][4]
-
Labeling : The label must be unambiguous. Use a hazardous waste tag that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate estimation of the concentration and quantity.
-
The accumulation start date.[10]
-
-
Solid Waste Collection : Place all solid waste, including contaminated items like weighing paper, gloves, and paper towels, directly into the designated halogenated waste container.
-
Container Management : Keep the waste container sealed except when adding waste.[4] Do not overfill the container; a safe headspace (approx. 10%) should be maintained.[4] Store the container in a designated satellite accumulation area away from incompatible materials.[5][10]
PART 3: Management of Aqueous Waste Streams (Pre-Treatment)
A common source of waste is dilute aqueous solutions from rinsing glassware. While these solutions are dilute, they are still classified as hazardous waste and must not be disposed of down the drain .[2][3] To reduce the corrosive hazard for safer storage and transport, a neutralization pre-treatment is advised.
Crucial Clarification : This neutralization step does not render the waste non-hazardous. The resulting solution contains the halogenated organic salt, which must still be collected and disposed of as liquid halogenated organic waste.[3]
Experimental Protocol: Neutralization of Dilute Aqueous Waste
-
Objective : To adjust the pH of dilute aqueous waste containing this compound to a neutral range (5.5 - 9.0) for safer storage prior to disposal.[3][11]
-
Materials :
-
Designated halogenated aqueous waste container.
-
Large beaker (volume at least double the waste solution).
-
Magnetic stir bar and stir plate.
-
Calibrated pH meter or pH indicator strips.
-
Ice bath.
-
1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution.
-
Full PPE, conducted in a chemical fume hood.
-
-
Procedure :
-
Place the beaker containing the acidic aqueous waste into an ice bath and begin stirring. The ice bath is critical for dissipating the exothermic heat of neutralization.[11]
-
Slowly add the 1M base solution dropwise to the stirring acidic solution.
-
Continuously monitor the pH.
-
Cease addition of the base once the pH has stabilized within the 5.5 - 9.0 range.[11][12]
-
Carefully transfer the neutralized solution to your designated liquid halogenated hazardous waste container.
-
Rinse the beaker with a small amount of water and add the rinsate to the waste container to ensure all hazardous material is captured.[4][10]
-
PART 4: Final Disposal Pathway & Spill Management
Ultimate Disposal
The only acceptable final disposal method for this compound and its associated waste is through a licensed hazardous waste disposal service. The designated method will be high-temperature incineration.[2] As a halogenated compound, it requires a minimum incineration temperature of 1100°C to ensure complete destruction and prevent the formation of persistent organic pollutants like dioxins.[13][14]
Emergency Protocol: Spill Management
In the event of a small spill of solid this compound:
-
Secure the Area : Alert colleagues and restrict access.
-
Don PPE : Ensure you are wearing the complete, mandatory PPE.
-
Contain the Spill : Prevent the material from entering any drains.[1]
-
Clean-Up : Do not create dust. Gently sweep the solid material into a designated container.[3][15] Use absorbent pads for any liquid component.
-
Dispose of Materials : All materials used for clean-up (e.g., pads, gloves) must be placed in the halogenated solid waste container.[4]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Follow your institution's internal reporting procedures for chemical spills.
PART 5: Visualization and Data Summary
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline/Value | Rationale / Source |
| Waste Classification | Halogenated Organic Waste | Contains chlorine, requiring specific disposal treatment.[9][16] |
| Aqueous Waste pH Target | 5.5 - 9.0 | Reduces corrosive hazard for safer storage before final disposal.[3][11] |
| Incineration Temperature | ≥ 1100 °C | Required for halogenated organic waste to ensure complete destruction and prevent toxic byproducts.[13][14] |
| PPE Standard | OSHA 29 CFR 1910.132, 133, 134 | Mandates employer assessment and provision of appropriate PPE for chemical hazards.[7][17] |
References
- Echemi. Benzoicacid,4-chloro-2-[[3-(trifluoromethyl)phenyl]amino]- Safety Data Sheets.
- Zero Waste Europe. Incineration.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. Hazardous waste segregation. Retrieved from a university environmental health and safety resource.
- MilliporeSigma. Safety Data Sheet for 4-Chlorobenzoic acid.
- Fisher Scientific. Safety Data Sheet for Benzoic acid.
- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
- Fisher Scientific. Safety Data Sheet for 4-(Chloromethyl)benzoic acid.
- United Nations Environment Programme. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs: Waste incinerators.
- University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- U.S. Environmental Protection Agency. Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
- Carl ROTH. Safety Data Sheet: Benzoic acid.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- BenchChem. Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Laboratory Professionals.
- University of Alabama at Birmingham. Chemical Safety and Waste Management Manual.
- U.S. Environmental Protection Agency. Wastewater Technology Fact Sheet: Chlorination.
- Northwestern University. Hazardous Waste Disposal Guide. Retrieved from Northwestern Office for Research Safety.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- LGC Standards. Safety Data Sheet: Benzoic Acid Standard.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. Retrieved from OUHSC Environmental Health and Safety Office.
- Carl ROTH. Safety Data Sheet: Benzoic acid.
- U.S. Environmental Protection Agency. National Primary Drinking Water Regulations.
- Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals.
- Fisher Scientific. Safety Data Sheet for 4-Chlorobenzoic acid.
- Occupational Safety and Health Administration. Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures.
- Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
- Occupational Safety and Health Administration. 1910 - Table of Contents.
Sources
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. nswai.org [nswai.org]
- 6. ilpi.com [ilpi.com]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. zerowasteeurope.eu [zerowasteeurope.eu]
- 14. toolkit.pops.int [toolkit.pops.int]
- 15. fishersci.com [fishersci.com]
- 16. bucknell.edu [bucknell.edu]
- 17. 1910 | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(phenylamino)benzoic acid
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical reagent requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-(phenylamino)benzoic acid, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the hierarchy of controls, where PPE serves as the critical final barrier between the operator and the chemical.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundational step in determining appropriate PPE. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation [1].
-
H319: Causes serious eye irritation [1].
-
H335: May cause respiratory irritation [1].
These classifications, provided in notifications to the European Chemicals Agency (ECHA), dictate that direct contact with the skin, eyes, or respiratory system can lead to adverse health effects. The solid, often powdered, form of this compound necessitates specific controls to mitigate the risk of inhaling airborne dust particles.
The Hierarchy of Controls: Context for PPE
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "hierarchy of controls" to ensure workplace safety[2]. This hierarchy prioritizes:
-
Elimination/Substitution: Using a less hazardous chemical if possible.
-
Engineering Controls: Using equipment to isolate the hazard, such as fume hoods or ventilated balance enclosures.
-
Administrative Controls: Changing work practices, such as establishing standard operating procedures or limiting exposure time.
-
Personal Protective Equipment (PPE): The final barrier when other controls cannot eliminate the risk.
This guide assumes that appropriate engineering and administrative controls are in place and focuses on the correct application of PPE.
Mandatory PPE for Handling this compound
Based on the hazard profile, the following PPE is required for all operations involving this chemical.
Eye and Face Protection
The risk of serious eye irritation (H319) necessitates robust protection.
-
Requirement: Wear tightly fitting chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166[3][4].
-
Causality: Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against fine dust or splashes. Chemical splash goggles are essential to prevent the solid particulate or solutions of the compound from causing severe irritation or damage.
Skin Protection
Given its classification as a skin irritant (H315), comprehensive skin protection is non-negotiable.
-
Gloves:
-
Causality: Gloves provide a direct barrier to prevent the chemical from causing contact dermatitis or irritation. Contaminated gloves should be removed immediately using proper technique to avoid skin exposure.
-
Protective Clothing:
-
Requirement: A professional laboratory coat must be worn and fully fastened. For operations with a higher risk of spillage or dust generation, such as handling large quantities, consider impervious clothing[5].
-
Causality: A lab coat protects street clothes and underlying skin from contamination. In the event of a spill, it can be removed quickly to minimize exposure.
-
Respiratory Protection
The potential for respiratory irritation (H335) makes respiratory protection a critical consideration, especially when handling the solid powder.
-
Requirement: Respiratory protection is required when dusts are generated, and engineering controls (like a fume hood) are not available or insufficient.
-
When weighing or transferring the solid compound outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator is necessary. An N95-rated filtering facepiece respirator is the minimum protection for particulates.
-
-
Causality: The fine particles of this compound can become airborne during handling. Inhalation can lead to irritation of the nose, throat, and lungs. A respirator filters these particles from the inhaled air, protecting the respiratory system.
Operational Plan: PPE Protocols
Proper procedure is as important as the equipment itself. Follow these steps to ensure safety and prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator (if required): If handling the solid outside of a fume hood, perform a seal check and don your respirator according to manufacturer instructions.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing (Taking Off) Protocol:
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold it so the contaminated exterior is contained within.
-
Eye Protection: Remove goggles by handling the strap, avoiding touching the front.
-
Respirator (if used): Remove the respirator last by pulling the straps over your head. Do not touch the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[3].
Disposal Plan
-
Requirement: Dispose of all used, contaminated PPE (gloves, disposable respirators) in a designated hazardous waste container[3]. Non-disposable items like lab coats and goggles must be decontaminated according to your institution's established procedures.
-
Causality: Improper disposal of contaminated PPE can lead to inadvertent exposure of other personnel and environmental contamination. Treating used PPE as hazardous waste contains the chemical hazard.
Summary Table of PPE Recommendations
| Task/Operation | Potential Hazard | Minimum Required PPE |
| Weighing/Handling Solid | High risk of dust inhalation and skin/eye contact. | Chemical splash goggles, nitrile gloves, lab coat, and a NIOSH-approved respirator (e.g., N95) if outside a ventilated enclosure. |
| Preparing Solutions | Risk of splashes to skin and eyes. | Chemical splash goggles, nitrile gloves, lab coat. |
| Running Reactions/Transfers | Risk of splashes and spills. | Chemical splash goggles, nitrile gloves, lab coat. |
| Accidental Spill Cleanup | High risk of direct contact and inhalation. | Chemical splash goggles, heavy-duty gloves (e.g., thicker nitrile or neoprene), impervious lab coat or apron, and a respirator. |
Decision Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures for PPE Failure or Exposure
If exposure occurs despite precautions, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6][7].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice[3].
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
Always ensure that safety showers and eyewash stations are readily accessible and have been recently tested[3][4].
This guide provides a comprehensive operational plan for the safe use of PPE when handling this compound. By understanding the hazards, adhering to the hierarchy of controls, and meticulously following procedural steps, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Echemi. (2019). Benzoicacid,4-chloro-2-[[3-(trifluoromethyl)phenyl]amino]- Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chlorobenzoic acid.
- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
- Echemi. Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e.
- ChemicalBook. 4-chloro-2-(4-methoxy-phenylamino)-benzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). 4 - • SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET SRM 350c: Benzoic Acid (Acidimetric Standard).
- Fisher Scientific. 4 - • SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cambridgesoft. (2014). 8 - SAFETY DATA SHEET.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- Justia. (2025). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
- Molport. This compound.
- CymitQuimica. 4-Chloro-2-phenylamino-benzoic acid.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 615334.
- BLD Pharm. 19218-88-3|this compound.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Scribd. FDS 4-Chloro Benzoic Acid NON SOUMIS.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
- 1. This compound | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. ilpi.com [ilpi.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
